molecular formula C11H14N2 B1296948 2-Isobutyl-1H-benzimidazole CAS No. 5851-45-6

2-Isobutyl-1H-benzimidazole

Cat. No.: B1296948
CAS No.: 5851-45-6
M. Wt: 174.24 g/mol
InChI Key: ICSHJXKBLINVJB-UHFFFAOYSA-N
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Description

2-Isobutyl-1H-benzimidazole is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSHJXKBLINVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342631
Record name 2-Isobutyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5851-45-6
Record name 2-Isobutyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 2-Isobutyl-1H-benzimidazole, a member of the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their recurrence in a wide array of bioactive compounds and pharmaceuticals.[1] This guide details a common and effective synthetic route and outlines the standard analytical procedures for structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is efficiently achieved via the Phillips condensation reaction. This established method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[2][3] For the target compound, o-phenylenediamine is reacted with isovaleric acid (3-methylbutanoic acid).[4][5]

The reaction proceeds by an initial acylation of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon, and subsequent dehydration to form the imidazole ring.[2]

Caption: Phillips condensation for this compound synthesis.
Experimental Protocol: Phillips Condensation

This protocol outlines the synthesis of this compound from o-phenylenediamine and isovaleric acid.

Materials:

  • o-Phenylenediamine (C₆H₈N₂)[6]

  • Isovaleric acid (3-methylbutanoic acid, C₅H₁₀O₂)[4]

  • 4M Hydrochloric Acid (HCl)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

  • Water (distilled or deionized)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Beakers and standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (e.g., 0.1 mol, 10.81 g).

  • Reagent Addition: To the flask, add isovaleric acid (e.g., 0.1 mol, 10.21 g) and 4M hydrochloric acid (e.g., 50 mL).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Reaction Completion: Continue refluxing for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[7]

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding a 10% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.[7]

  • Precipitation and Isolation: The crude product will precipitate out of the aqueous solution upon neutralization. Cool the mixture further in an ice bath to maximize precipitation.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture, to yield the purified this compound.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Synthesis_Workflow start Start reactants Combine o-Phenylenediamine, Isovaleric Acid, and 4M HCl start->reactants reflux Heat to Reflux (2-4 hours) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete neutralize Neutralize with 10% NaHCO₃ to pH 7-8 cool->neutralize precipitate Precipitate Product (Ice Bath) neutralize->precipitate filter Filter and Wash with Cold Water precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Under Vacuum recrystallize->dry end Pure Product dry->end

Caption: General workflow for the synthesis and purification of the product.

Characterization

The structural identity and purity of the synthesized this compound are confirmed using a combination of physicochemical and spectroscopic methods.[8]

Physicochemical Properties

The fundamental physical and chemical properties of the compound are summarized below.

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₄N₂[9]
Molecular Weight174.24 g/mol [9][10]
AppearanceSolid (typically off-white to light brown crystals)N/A
CAS Number5851-45-6[9]
Spectroscopic Analysis

Spectroscopic analysis is essential for the unambiguous structural elucidation of the synthesized molecule.[11]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[12]

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons~ 7.10 - 7.60Multiplet (m)4HC4, C5, C6, C7-H
Imidazole Proton> 12.0 (in DMSO-d₆)Broad Singlet (br s)1HN1-H
Methylene Protons~ 2.80 - 2.90Doublet (d)2H-CH₂-
Methine Proton~ 2.10 - 2.30Multiplet (m)1H-CH(CH₃)₂
Methyl Protons~ 0.90 - 1.00Doublet (d)6H-CH(CH₃)₂
¹³C NMR (Predicted)Chemical Shift (δ, ppm)Assignment
Imidazole Carbon~ 155 - 158C2
Aromatic Carbons~ 110 - 145C3a, C4, C5, C6, C7, C7a
Methylene Carbon~ 38 - 40-CH₂-
Methine Carbon~ 28 - 30-CH(CH₃)₂
Methyl Carbons~ 22 - 24-CH(CH₃)₂

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13]

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Imidazole)3300 - 3500 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=N Stretch (Imidazole)1620 - 1640
C=C Stretch (Aromatic)1450 - 1600

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[14]

  • Molecular Ion Peak (M⁺): Expected at m/z = 174.

  • Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the isobutyl group (M - 57), resulting in a benzimidazolium cation.

Characterization_Workflow cluster_data product Synthesized Product (this compound) analysis Spectroscopic Analysis product->analysis nmr NMR Spectroscopy (¹H and ¹³C) analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms structure Confirm Structure (Framework, Functional Groups) nmr->structure ir->structure mw Confirm Molecular Weight and Fragmentation ms->mw data Data Interpretation conclusion Structural Elucidation Complete structure->conclusion mw->conclusion

Caption: Workflow for the spectroscopic characterization of the product.

Conclusion

This guide has detailed a reliable and widely used method for the synthesis of this compound via the Phillips condensation. The provided experimental protocol serves as a robust starting point for its preparation in a laboratory setting. Furthermore, the comprehensive characterization data, including tabulated spectroscopic values and workflows, offers researchers the necessary tools for the structural verification and quality control of the synthesized compound. This foundational information is critical for professionals engaged in the exploration of benzimidazole derivatives for drug discovery and development.

References

2-Isobutyl-1H-benzimidazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Structure of 2-Isobutyl-1H-benzimidazole

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below, providing a baseline for its handling and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄N₂[1]
Molecular Weight 174.24 g/mol [1][2]
CAS Number 5851-45-6[1]
Appearance Solid
Melting Point 153 - 154 °C[2]
Solubility >26.1 µg/mL (at pH 7.4)[2]

Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

IdentifierValueSource(s)
IUPAC Name This compound
SMILES CC(C)CC1=NC2=CC=CC=C2N1
InChI InChI=1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13)[1]
InChIKey HITWHALOZBMLHY-UHFFFAOYSA-N[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the condensation of o-phenylenediamine with isovaleric acid, a method adapted from the Phillips-Ladenburg benzimidazole synthesis.[3]

Materials:

  • o-phenylenediamine

  • Isovaleric acid

  • 4M Hydrochloric acid

  • Ammonium hydroxide

  • Ethanol

  • Activated charcoal

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and isovaleric acid (1.2 equivalents) in 4M hydrochloric acid is heated under reflux for a specified duration, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solution is then neutralized with ammonium hydroxide to precipitate the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from aqueous ethanol, with activated charcoal used for decolorization, to yield pure this compound.

G Synthesis Workflow for this compound A o-phenylenediamine + Isovaleric Acid in 4M HCl B Reflux A->B Heat C Cooling B->C D Neutralization with NH4OH C->D E Precipitation D->E F Filtration and Washing E->F G Recrystallization from aq. Ethanol F->G Crude Product H Pure this compound G->H Purified Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]

  • Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer.

  • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS). The multiplicity, integration, and coupling constants are analyzed to confirm the isobutyl group and the benzimidazole core structure.

Infrared (IR) Spectroscopy [4][6]

  • Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to N-H, C-H (aromatic and aliphatic), and C=N bonds to confirm the functional groups present in the molecule.

Mass Spectrometry (MS) [4][7][8]

  • Sample Introduction: The sample is introduced into the mass spectrometer.

  • Ionization: An appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

  • Mass Analysis: The resulting ions are analyzed by a mass analyzer.

  • Data Interpretation: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to further support the proposed structure.

G Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Techniques cluster_data Data Analysis A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation B->E C->E D->E

Caption: Workflow for the structural elucidation of a synthesized compound.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[9][10][11][12] The specific biological activities of this compound are an active area of research.

The anticancer activity of many benzimidazole derivatives has been attributed to their ability to interfere with various cellular processes.[10][13] One of the key mechanisms involves the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[13]

G Proposed Anticancer Mechanism of Benzimidazole Derivatives A Benzimidazole Derivative C Inhibition A->C B DNA Topoisomerase I D DNA Replication and Repair B->D facilitates C->D disrupts E Apoptosis of Cancer Cell D->E inhibition leads to

Caption: Inhibition of DNA topoisomerase I by benzimidazole derivatives.

References

Spectroscopic Data of 2-Isobutyl-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-isobutyl-1H-benzimidazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, this guide presents a detailed analysis based on predicted spectroscopic behavior, supported by data from structurally analogous compounds. The methodologies provided are standardized protocols for the spectroscopic analysis of benzimidazole derivatives.

Predicted Spectroscopic Data

The structural characteristics of this compound, which include the benzimidazole core and the isobutyl substituent at the 2-position, are expected to produce distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals for the aromatic protons of the benzimidazole ring, the N-H proton, and the aliphatic protons of the isobutyl group.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.3Singlet (broad)1HN-H
~7.5 - 7.6Multiplet2HAr-H (H-4 and H-7)
~7.1 - 7.2Multiplet2HAr-H (H-5 and H-6)
~2.8Doublet2H-CH₂-
~2.2Multiplet1H-CH(CH₃)₂
~1.0Doublet6H-CH(CH₃)₂

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon skeleton. The chemical shifts are influenced by the electronic environment of each carbon atom.

Chemical Shift (δ, ppm)Assignment
~155C=N (C-2)
~138Aromatic C (C-3a and C-7a)
~122Aromatic C (C-5 and C-6)
~115Aromatic C (C-4 and C-7)
~38-CH₂-
~29-CH(CH₃)₂
~22-CH(CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching
~3100 - 3000Aromatic C-H stretching
~2960 - 2870Aliphatic C-H stretching
~1625C=N stretching
~1450Aromatic C=C stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula for this compound is C₁₁H₁₄N₂ with a molecular weight of 174.24 g/mol .[1]

m/zAssignment
174[M]⁺ (Molecular ion)
131[M - C₃H₇]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are outlined below. These are generalized procedures adapted from established literature for benzimidazole derivatives.[2][3]

Synthesis of this compound

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[4][5]

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and isovaleric acid (1.1 equivalents) is heated, often in the presence of a dehydrating agent or a catalyst such as a mineral acid.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6]

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans is typically required.

Data Processing:

  • Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy

Sample Preparation:

  • For the KBr pellet method, mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[6][7]

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or after separation using gas chromatography (GC) or liquid chromatography (LC).

Ionization:

  • Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.[7]

Mass Analysis:

  • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized compound using various spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Isobutyl-1H-benzimidazole. The content herein is designed to serve as a comprehensive resource for researchers and professionals engaged in the structural elucidation and characterization of benzimidazole derivatives, which are a cornerstone in medicinal chemistry and drug development. This document outlines predicted spectral data based on analogous compounds, detailed experimental protocols for acquiring high-quality NMR spectra, and visual representations of the molecular structure and its NMR correlations.

Introduction to this compound and its Spectroscopic Characterization

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds, which are integral to numerous pharmacologically active agents. The isobutyl substituent at the 2-position significantly influences the molecule's electronic environment and, consequently, its NMR spectral characteristics. Accurate interpretation of its ¹H and ¹³C NMR spectra is crucial for confirming its chemical identity and purity.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the protons of this compound. These predictions are based on the analysis of structurally similar 2-alkyl-substituted benzimidazoles.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 / H-77.50 - 7.60Multiplet-
H-5 / H-67.15 - 7.25Multiplet-
-CH₂- (isobutyl)2.80 - 2.90Doublet~7.2
-CH- (isobutyl)2.10 - 2.20Multiplet (Septet)~6.8
-CH₃ (isobutyl)0.95 - 1.05Doublet~6.6
N-H12.0 - 12.5Broad Singlet-

Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The table below details the predicted ¹³C NMR chemical shifts for this compound. These values are extrapolated from data on analogous 2-substituted benzimidazoles.[2]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2155.0 - 156.0
C-3a / C-7a138.0 - 139.0
C-4 / C-7121.0 - 122.0
C-5 / C-6114.0 - 115.0
-CH₂- (isobutyl)38.0 - 39.0
-CH- (isobutyl)28.0 - 29.0
-CH₃ (isobutyl)22.0 - 23.0

Experimental Protocols for NMR Analysis

Acquiring high-resolution ¹H and ¹³C NMR spectra is fundamental for the structural verification of this compound. The following is a generalized experimental protocol.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized and purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for benzimidazole derivatives as it effectively dissolves the compound and allows for the observation of the N-H proton.[1][3] Chloroform-d (CDCl₃) can also be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[3]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1][3]

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the key NMR correlations.

Caption: Molecular structure of this compound.

H_NMR_Correlations H_arom H-4/7, H-5/6 H_CH2 α-CH₂ H_CH β-CH H_CH2->H_CH J ≈ 7.2 Hz H_CH3 γ-CH₃ H_CH->H_CH3 J ≈ 6.6 Hz

Caption: Key ¹H-¹H J-coupling correlations in this compound.

C_NMR_Assignments cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Region C2 C-2 (155-156 ppm) C3a_7a C-3a/7a (138-139 ppm) C2->C3a_7a CH2 -CH₂- (38-39 ppm) C2->CH2 C4_7 C-4/7 (121-122 ppm) C3a_7a->C4_7 C5_6 C-5/6 (114-115 ppm) C4_7->C5_6 CH -CH- (28-29 ppm) CH2->CH CH3 -CH₃ (22-23 ppm) CH->CH3

Caption: Predicted ¹³C NMR chemical shift regions for this compound.

References

Navigating the Physicochemical Landscape of 2-Isobutyl-1H-benzimidazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful translation from a laboratory curiosity to a clinical reality. This technical guide provides an in-depth analysis of the solubility and stability of 2-Isobutyl-1H-benzimidazole, a molecule of significant interest within the benzimidazole class of heterocyclic compounds known for their diverse pharmacological activities. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering a foundational understanding supported by established experimental protocols and predictive insights.

While specific, publicly available quantitative solubility and stability data for this compound is limited, this guide synthesizes general knowledge of the benzimidazole scaffold with standardized methodologies to empower researchers in their investigations. The functional group at the 2-position of the benzimidazole ring plays a significant role in defining the molecule's physicochemical properties.[1][2]

Predicted Solubility Profile

The molecular structure of this compound, featuring a non-polar isobutyl group and the polar benzimidazole core, suggests a varied solubility profile. The benzimidazole ring's nitrogen atoms can participate in hydrogen bonding, while the isobutyl group imparts lipophilic character.[3] Based on the behavior of structurally related benzimidazoles, a predicted solubility profile is presented in Table 1. It is anticipated that the solubility will be influenced by the solvent's polarity, with moderate solubility in polar protic and aprotic solvents and lower solubility in non-polar solvents. The solubility of benzimidazoles in alcohols generally decreases as the alkyl chain length of the alcohol increases.[4][5]

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe benzimidazole core can engage in hydrogen bonding, but the isobutyl group reduces aqueous solubility. Solubility in alcohols is generally higher than in water for benzimidazoles.[4][5]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can effectively solvate the benzimidazole ring through dipole-dipole interactions without the competing hydrogen bonding of the solvent with itself.
Non-Polar Toluene, Hexane, DichloromethaneLowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents. However, some solubility in chlorinated solvents like dichloromethane has been observed for other benzimidazoles.[6]
Aqueous Buffers Acidic (e.g., pH 1-3), Basic (e.g., pH 9-11)Increased at Low and High pHBenzimidazoles are amphoteric. The basic nitrogen atoms can be protonated in acidic solutions, and the N-H proton can be removed in strongly basic solutions, forming salts that are generally more water-soluble.[7]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, standardized experimental protocols should be employed. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of compounds with low to moderate solubility.[8]

Shake-Flask Method Protocol
  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[3]

  • Equilibration: The vials are agitated in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.[8]

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[3]

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL, µg/mL, or mol/L.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-72 hours) A->B Establish Equilibrium C Filter or Centrifuge B->C Separate Solid from Liquid D Quantify concentration by HPLC/MS C->D Analyze Solute Concentration E Calculate Solubility D->E Determine Final Value

Shake-Flask Solubility Determination Workflow.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and formulation development.[9][10] Stability testing for this compound should be conducted according to established guidelines, which involve subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[11][12][13]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule.[14] These studies typically involve exposing the compound to conditions more severe than those it would encounter during storage.[9][13]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60 °C)Cleavage of the imidazole ring or other acid-labile bonds.[14]
Base Hydrolysis 0.1 M NaOH, room temperature or gentle heatRing opening of the benzimidazole nucleus or hydrolysis of other susceptible functional groups.[14]
Oxidation 3% H₂O₂, room temperatureOxidation of the benzimidazole ring, potentially leading to N-oxides or other oxidized species.[14] Benzimidazole rings can undergo opening under oxidative conditions.[15]
Thermal Stress Solid and solution exposed to elevated temperatures (e.g., 60-80 °C)General thermal decomposition.
Photostability Exposure to light in a photostability chamber (ICH Q1B)Photolytic degradation, which can involve complex radical reactions.[11]
Long-Term Stability Studies

Following forced degradation, long-term stability studies are conducted under controlled temperature and humidity conditions to establish a product's shelf-life.[9][10][11] The frequency of testing is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][11]

G Forced Degradation and Stability Testing Pathway cluster_compound Test Compound cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_longterm Long-Term Stability Compound This compound Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Thermal Thermal Stress Compound->Thermal Photo Photostability Compound->Photo Storage Store under ICH Conditions Compound->Storage Analysis LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradants Identify Degradation Products and Pathways Analysis->Degradants Testing Periodic Testing Storage->Testing ShelfLife Establish Shelf-Life Testing->ShelfLife

Pharmaceutical Stability Assessment Workflow.

A comprehensive study on the stability of various benzimidazole drug residues in different matrices found that storage at -20 °C or -80 °C is generally suitable for working solutions, and for some compounds in muscle tissue, storage at -20 °C was necessary for stability.[16] This suggests that frozen storage is likely appropriate for this compound to maintain its integrity over time.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for its physicochemical characterization. By leveraging knowledge of the broader benzimidazole class and employing standardized experimental protocols, researchers can effectively determine the solubility and stability profiles of this compound. This essential data will underpin rational formulation design and accelerate the development of this compound as a potential therapeutic agent.

References

The Genesis and Evolution of 2-Alkyl-Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, history, and key experimental methodologies of 2-alkyl-benzimidazole compounds for researchers, scientists, and drug development professionals.

The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents. Among its varied derivatives, 2-alkyl-benzimidazoles have carved a significant niche, demonstrating a broad spectrum of biological activities that have led to the development of crucial drugs. This technical guide delves into the historical milestones of their discovery, outlines key synthetic methodologies with detailed experimental protocols, presents quantitative biological data, and visualizes the core mechanisms of action and experimental workflows.

A Historical Journey: From Serendipity to Rational Design

The story of benzimidazoles begins in 1872 with the work of Hoebrecker, who first synthesized a derivative, 2,5-dimethyl-1H-benzo[d]imidazole, through the reduction of 2-nitro-4-methylacetanilide.[1][2] This was soon followed by the work of Ladenburg and Wundt in 1878, who synthesized the same compound by refluxing 3,4-diaminotoluene with acetic acid.[1][2] These early syntheses laid the groundwork for the development of more general and robust methods for creating the benzimidazole core.

Two classical methods have dominated the synthesis of 2-substituted benzimidazoles: the Phillips-Ladenburg and the Weidenhagen reactions.[3][4][5] The Phillips-Ladenburg reaction , a condensation reaction between an o-phenylenediamine and a carboxylic acid in the presence of a dilute mineral acid, proved to be particularly effective for the synthesis of 2-alkyl-benzimidazoles.[6][7] The Weidenhagen reaction involves the condensation of an o-phenylenediamine with an aldehyde or ketone.[3][4] While initially challenged by harsh reaction conditions, these methods have been refined over the decades, with modern variations offering milder conditions and higher yields.

The therapeutic potential of benzimidazoles came into the spotlight in the mid-20th century with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of vitamin B12.[1] This discovery spurred intense interest in the biological activities of benzimidazole derivatives, leading to the development of a wide array of drugs.

A Timeline of Key Discoveries:

  • 1872: Hoebrecker reports the first synthesis of a benzimidazole derivative.[1][2]

  • 1878: Ladenburg and Wundt develop a synthesis method by refluxing a diamine with acetic acid.[1][2]

  • 1950s: The discovery of a benzimidazole core in vitamin B12 fuels research into their biological significance.[1]

  • 1980s: The development of proton pump inhibitors (PPIs), such as omeprazole, revolutionizes the treatment of acid-related stomach disorders.[8]

  • Ongoing: Continuous research and development lead to the discovery of new 2-alkyl-benzimidazole derivatives with a wide range of therapeutic applications, including antiviral, anthelmintic, and anticancer agents.[9]

Synthetic Methodologies and Experimental Protocols

The synthesis of 2-alkyl-benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with an aliphatic aldehyde or carboxylic acid.

Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids

This method involves the reaction of an o-phenylenediamine with an aliphatic carboxylic acid, typically under acidic conditions and with heating.

A solution of an aliphatic carboxylic acid (0.01 mole) and o-phenylenediamine (0.01 mole) in toluene (10 ml) is mixed with p-toluenesulfonic acid (p-TsOH) (20 ml). The mixture is then refluxed for 2-3 hours. After cooling, the product is filtered and dried.[10]

Weidenhagen Reaction: Condensation with Aliphatic Aldehydes

This approach utilizes the condensation of an o-phenylenediamine with an aliphatic aldehyde. Modern modifications often employ mild catalysts and solvents to improve yields and reduce reaction times.

A mixture of o-phenylenediamine (1.0 mmol), an aliphatic aldehyde (1.0 mmol), and a sulfur reagent such as sodium hydrogen sulfite (1.0 mmol) in N,N-dimethylacetamide (DMA) (2.0 mL) is heated at 100°C for 2 hours. The reaction mixture is then concentrated in vacuo, and the residue is purified by flash chromatography.[11]

For a more specific example, a DMA (10 mL) solution of cyclohexyl aldehyde (6.1 mL, 50.0 mmol) is added dropwise to a heated mixture of o-phenylenediamine (5.41 g, 50.0 mmol) and sodium hydrogen sulfite (5.21 g, 50.0 mmol) in DMA (50 mL) over a 10-minute period at 100°C and stirred under the same conditions. After the reaction is complete, the mixture is cooled, and 2% sodium carbonate (10 mL) is added at a temperature below 40°C. Stirring is continued for approximately 2 hours. The solid product is collected by suction, washed with water, and dried in the air.[11]

Quantitative Biological Activity of 2-Alkyl-Benzimidazoles

The 2-alkyl-benzimidazole scaffold has been a fruitful source of compounds with diverse biological activities. The following tables summarize some of the quantitative data for their anticancer and antimicrobial activities.

Compound Cell Line Activity IC50 (µM) Reference
2-(Heptyl)-1H-benzo[d]imidazoleMDA-MB-231Antiproliferative33.10 ± 2.15[12]
2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazoleMDA-MB-231Antiproliferative16.38 ± 0.98[12]
2-(Butyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazoleMDA-MB-231Antiproliferative29.39 ± 0.71[12]
2-(Heptyl)-1-(p-chlorobenzyl)-1H-benzo[d]imidazoleMDA-MB-231Antiproliferative39.07 ± 2.72[12]
Compound 23aA549Anticancer9.73[13]
Compound 23aMCF-7Anticancer8.91[13]
Compound 23aHEP-G2Anticancer10.93[13]
Compound 23aOVCAR-3Anticancer10.76[13]
Alkylsulfonyl Benzimidazole DerivativeBcl-2Anticancer-[14]

Table 1: Anticancer Activity of Selected 2-Alkyl-Benzimidazole Derivatives.

Compound Microorganism Activity MIC (µg/mL) Reference
2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazoleStreptococcus faecalisAntibacterial8[12]
2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazoleStaphylococcus aureusAntibacterial4[12]
2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazoleMRSAAntibacterial4[12]
2-(Ethyl)-1H-benzo[d]imidazoleCandida albicansAntifungal64[12]
2-(Propyl)-1H-benzo[d]imidazoleCandida albicansAntifungal64[12]
2-(Pentyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazoleCandida albicansAntifungal64[12]
2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazoleCandida albicansAntifungal64[12]

Table 2: Antimicrobial Activity of Selected 2-Alkyl-Benzimidazole Derivatives.

Key Experimental and Biological Pathways

The therapeutic effects of 2-alkyl-benzimidazoles stem from their interaction with specific biological targets. The following diagrams, generated using the DOT language, illustrate some of the key synthetic workflows and mechanisms of action.

Synthetic Workflows

Phillips_Ladenburg_Reaction OPD o-Phenylenediamine Intermediate N-Acylated Intermediate OPD->Intermediate Acylation AliphaticAcid Aliphatic Carboxylic Acid AliphaticAcid->Intermediate Benzimidazole 2-Alkyl-Benzimidazole Intermediate->Benzimidazole Intramolecular Cyclization H2O H2O Benzimidazole->H2O AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->Intermediate

Phillips-Ladenburg Reaction Workflow

Weidenhagen_Reaction OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase Condensation AliphaticAldehyde Aliphatic Aldehyde AliphaticAldehyde->SchiffBase Benzimidazole 2-Alkyl-Benzimidazole SchiffBase->Benzimidazole Oxidative Cyclization Oxidant Oxidizing Agent Oxidant->SchiffBase

Weidenhagen Reaction Workflow
Mechanisms of Action

Anthelmintic_Mechanism cluster_parasite Parasite Cell Tubulin β-Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits GlucoseUptake Glucose Uptake Microtubules->GlucoseUptake Disrupts CellDivision Cell Division Microtubules->CellDivision Disrupts ParalysisDeath Paralysis & Death GlucoseUptake->ParalysisDeath Leads to CellDivision->ParalysisDeath Leads to Albendazole Albendazole (2-Alkyl-Benzimidazole) Albendazole->Tubulin Binds to

Anthelmintic Mechanism of Action

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Inhibits StomachLumen Stomach Lumen AcidSecretion->StomachLumen PPI Proton Pump Inhibitor (e.g., Omeprazole) ActivatedPPI Activated Sulfenamide PPI->ActivatedPPI Acid-catalyzed activation ActivatedPPI->ProtonPump Covalently binds to Cysteine residues

Proton Pump Inhibitor Mechanism of Action

Conclusion

The journey of 2-alkyl-benzimidazole compounds from their initial synthesis in the 19th century to their current status as indispensable therapeutic agents is a testament to the power of chemical synthesis and medicinal chemistry. Their versatile biological activities continue to inspire the development of new derivatives with improved efficacy and safety profiles. This technical guide provides a foundational understanding of their history, synthesis, and mechanisms of action, serving as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

Theoretical and Computational Vistas of 2-Isobutyl-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Isobutyl-1H-benzimidazole, a heterocyclic compound with potential applications in medicinal chemistry. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related 2-alkyl-benzimidazoles and established computational methodologies to present a predictive yet robust profile. This document covers its synthesis, predicted spectroscopic data, and detailed protocols for theoretical and computational analyses.

Molecular Structure and Properties

This compound (also known as 2-(2-methylpropyl)-1H-benzimidazole) consists of a benzimidazole core with an isobutyl group attached at the 2-position. The benzimidazole scaffold is a known pharmacophore, and the nature of the substituent at the 2-position can significantly influence its biological activity.

Molecular Information:

PropertyValue
CAS Number 5851-45-6[1]
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol

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node [fontname="Arial", fontsize=10, style=filled, shape=circle, width=0.3, height=0.3, fixedsize=true];
edge [fontname="Arial", fontsize=10];

// Benzene ring C1 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C3 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C4 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C6 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

// Imidazole ring N1 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C7 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; N2 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Isobutyl group C8 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C9 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C10 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C11 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges for Benzimidazole core C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- N1 [label=""]; C2 -- N2 [label=""]; N1 -- C7 [label=""]; C7 -- N2 [label=""]; C5 -- C7 [style=invis]; // for layout

// Edges for Isobutyl group C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C9 -- C11 [label=""];

// Hydrogen atoms (implicit) H1[label="H", shape=plaintext, fontcolor="#5F6368"]; N1 -- H1[style=dashed, color="#5F6368"]; }

Molecular Structure of this compound

Synthesis Protocol

The synthesis of 2-alkyl-substituted benzimidazoles is commonly achieved through the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.[2][3][4]

Synthesis_Workflow Phillips-Ladenburg Synthesis Workflow Reactants o-Phenylenediamine + 3-Methylbutanoic Acid Reflux Reflux (e.g., 100°C, 2-4h) Reactants->Reflux Acid Acid Catalyst (e.g., 4M HCl) Acid->Reflux Neutralization Neutralization (e.g., NH4OH) Reflux->Neutralization Precipitation Precipitation of Crude Product Neutralization->Precipitation Purification Purification (Recrystallization from Ethanol/Water) Precipitation->Purification Product This compound Purification->Product

Phillips-Ladenburg Synthesis Workflow

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and 3-methylbutanoic acid (1.1 eq).

  • Acid Addition: Add 4M hydrochloric acid to the mixture. The amount should be sufficient to act as a catalyst and keep the reactants in solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 100°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base, such as concentrated ammonium hydroxide, until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound.

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the analysis of related compounds such as 2-methyl-1H-benzimidazole and 2-ethyl-1H-benzimidazole, and general spectroscopic principles.[5][6]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the aromatic protons of the benzimidazole core. The NH proton signal is typically broad and may appear over a wide chemical shift range.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.2br s1HN-H
~7.5-7.6m2HAr-H
~7.1-7.2m2HAr-H
~2.8d2H-CH₂-
~2.2m1H-CH(CH₃)₂
~1.0d6H-CH(CH₃)₂
  • 13C NMR: The carbon NMR will show signals for the benzimidazole core and the four distinct carbons of the isobutyl group.

Predicted Chemical Shift (δ, ppm)Assignment
~155C2 (imidazole)
~140, ~135C3a, C7a (bridgehead)
~122C5, C6
~115C4, C7
~38-CH₂-
~29-CH(CH₃)₂
~22-CH(CH₃)₂

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic vibrational bands for the N-H, C-H, C=N, and C=C bonds.

Predicted Wavenumber (cm⁻¹)Vibrational Mode
~3400-3000 (broad)N-H stretching
~3100-3000Aromatic C-H stretching
~2960, 2870Aliphatic C-H stretching
~1620C=N stretching
~1450, 1400C=C aromatic ring stretching

3.3. UV-Visible (UV-Vis) Spectroscopy

In a solvent like ethanol or acetonitrile, this compound is expected to show absorption bands in the UV region, characteristic of the benzimidazole chromophore.[7][8]

Predicted λmax (nm)Electronic Transition
~245π → π
~275π → π
~282π → π*

Theoretical and Computational Studies

Computational_Workflow Computational Analysis Workflow cluster_dft DFT Calculations cluster_docking Molecular Docking Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Properties (HOMO-LUMO, MEP) Frequency_Analysis->Electronic_Properties Receptor_Preparation Target Protein Preparation (e.g., PDB) Docking_Simulation Docking Simulation (e.g., AutoDock Vina) Receptor_Preparation->Docking_Simulation Ligand_Preparation Ligand (this compound) Preparation Ligand_Preparation->Docking_Simulation Analysis Binding Affinity & Pose Analysis Docking_Simulation->Analysis Start Molecular Structure Start->Geometry_Optimization Start->Ligand_Preparation

Computational Analysis Workflow

4.1. Density Functional Theory (DFT) Studies

DFT calculations can provide valuable insights into the geometric, electronic, and spectroscopic properties of this compound.

Methodology:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions.

  • Calculations:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

    • Frontier Molecular Orbitals (HOMO-LUMO): To analyze the electronic transitions, chemical reactivity, and calculate the energy gap.

    • Molecular Electrostatic Potential (MEP): To identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Predicted/Representative DFT Data:

ParameterPredicted/Representative ValueSignificance
HOMO Energy ~ -6.0 eVElectron-donating ability
LUMO Energy ~ -1.0 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 5.0 eVChemical reactivity and stability
Dipole Moment ~ 3.5 DPolarity of the molecule

4.2. Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that some benzimidazole derivatives exhibit anti-inflammatory and analgesic properties, potential targets could include cyclooxygenase (COX) enzymes or other proteins involved in inflammation pathways.[11][12][13]

Methodology:

  • Software: AutoDock Vina, GOLD, or similar docking programs.

  • Target Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Run the docking algorithm to predict the binding poses and calculate the binding affinity.

  • Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Hypothetical Molecular Docking Results (vs. a generic kinase):

ParameterHypothetical Value
Binding Affinity -7.0 to -9.0 kcal/mol
Key Interacting Residues Interactions with both hydrophobic and polar residues in the active site.

Potential Biological Activity

While direct biological studies on this compound are scarce, a patent for 2-substituted benzimidazole compounds suggests potential anti-inflammatory and analgesic properties for derivatives with an isobutyl group on the phenyl ring. The benzimidazole scaffold is present in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[14] Therefore, it is plausible that this compound could exhibit similar activities, warranting further biological evaluation.

Conclusion

This technical guide provides a detailed theoretical and computational framework for the study of this compound. Although specific experimental data is limited, the provided protocols for synthesis and computational analysis, along with predicted spectroscopic data, offer a solid foundation for researchers and drug development professionals interested in this molecule. Further experimental validation is necessary to confirm these predictions and to fully elucidate the physicochemical and biological properties of this compound.

References

An In-depth Technical Guide on the Isobutyl Substituent Effects on Benzimidazole Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electronic effects of an isobutyl substituent on the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and understanding the electronic modifications induced by various substituents is crucial for the rational design of novel therapeutic agents. This document synthesizes available data, presents detailed experimental protocols, and visualizes key concepts to offer a comprehensive resource for professionals in the field.

Introduction to Benzimidazole Electronics

The benzimidazole ring system is an aromatic heterocycle consisting of fused benzene and imidazole rings. Its electronic properties are characterized by a π-conjugated system that can be modulated by the introduction of substituents. The nitrogen atoms in the imidazole moiety play a crucial role: one is pyrrole-like and donates its lone pair to the aromatic system, while the other is pyridine-like and its lone pair is in the plane of the ring. This configuration makes the benzimidazole ring susceptible to both electron-donating and electron-withdrawing effects, which in turn influence its reactivity, basicity (pKa), and potential as a ligand for biological targets.

Alkyl groups, such as isobutyl, are generally considered to be weakly electron-donating through an inductive effect (+I). This donation of electron density can have several predictable consequences on the benzimidazole core, which will be explored in the subsequent sections.

Quantitative Analysis of Alkyl Substituent Effects

While specific experimental data for 2-isobutyl-1H-benzimidazole is not extensively reported in the literature, a comparative analysis with unsubstituted benzimidazole and other alkyl-substituted analogs provides a clear picture of the expected electronic impact. The isobutyl group, being a primary alkyl substituent, is expected to exert a mild electron-donating inductive effect.

pKa Values

The basicity of the benzimidazole ring, particularly the pyridine-like nitrogen, is a key parameter influenced by substituents. Electron-donating groups are expected to increase the pKa by stabilizing the protonated form.

Table 1: Experimental pKa Values of Benzimidazole and Alkyl-Substituted Derivatives

CompoundSubstituentpKaReference
1H-BenzimidazoleNone5.4–5.5[1]
2-Methyl-1H-benzimidazole2-Methyl~5.6[1]
This compound 2-Isobutyl ~5.6-5.7 (Estimated) -

Note: The pKa for this compound is an estimation based on the known effects of alkyl groups.

Spectroscopic Data

The electronic effects of substituents are also reflected in their NMR and UV-Vis spectra. An electron-donating group like isobutyl is expected to cause a slight upfield shift (lower ppm) in the chemical shifts of the aromatic protons and carbons in NMR spectroscopy and a small bathochromic (red) shift in the UV-Vis absorption maxima.

Table 2: Comparative Spectroscopic Data for Benzimidazole and Alkyl-Substituted Analogs

CompoundSpectroscopic DataWavelength/Chemical ShiftReference
1H-BenzimidazoleUV-Vis (λmax in water)245 nm, 271 nm, 278 nm[2]
¹H NMR (DMSO-d₆)δ 8.2 (s, 1H), 7.6 (m, 2H), 7.2 (m, 2H)[1][3]
¹³C NMR (DMSO-d₆)δ 141.9, 138.5, 122.5, 115.0[1][3]
2-Methyl-1H-benzimidazole¹H NMR (CDCl₃)δ 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H)[4]
N-Butyl-1H-benzimidazoleUV-Vis (Experimental)248 nm, 295 nm[5]

Note: The data for N-butyl-1H-benzimidazole shows a slight shift compared to the parent compound, indicating the electronic influence of the alkyl group. A similar, modest effect is anticipated for the 2-isobutyl substituent.

Computational Analysis

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are powerful tools for understanding substituent effects. Studies on N-butyl-1H-benzimidazole have shown that the presence of the alkyl group does not significantly alter the core geometry of the benzimidazole ring[5]. NBO analysis reveals hyperconjugative interactions where the σ-electrons of the C-H and C-C bonds of the alkyl group delocalize into the π* orbitals of the aromatic system, leading to a net electron donation and stabilization[5].

Table 3: Calculated Electronic Properties of Alkyl-Substituted Benzimidazoles

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
N-Butyl-1H-benzimidazoleDFT/B3LYP-6.04-0.525.52[5]

Note: The HOMO-LUMO gap is an indicator of chemical reactivity and is influenced by substituent electronics.

Experimental Protocols

The most common and reliable method for the synthesis of 2-alkyl-substituted benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.

Synthesis of this compound

This protocol details the synthesis of this compound from o-phenylenediamine and 3-methylbutanoic acid.

Reaction Scheme:

G cluster_0 Synthesis of this compound OPD o-Phenylenediamine r1 OPD->r1 Isovaleric 3-Methylbutanoic Acid Isovaleric->r1 Product This compound H2O 2 H₂O p1 r1->p1  4M HCl, Reflux   p1->Product p1->H2O G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzimidazole Isobutyl-Benzimidazole Derivative Benzimidazole->PI3K inhibits

References

An In-depth Technical Guide to the Synthesis of 2-Isobutyl-1H-benzimidazole from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Isobutyl-1H-benzimidazole from o-phenylenediamine and isovaleric acid. Benzimidazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This document details the core chemical principles, experimental protocols, and characterization data for this specific synthesis.

Core Synthesis: The Phillips-Ladenburg Condensation

The synthesis of this compound is primarily achieved through the Phillips-Ladenburg benzimidazole synthesis. This well-established method involves the condensation of an o-phenylenediamine with a carboxylic acid, in this case, isovaleric acid (3-methylbutanoic acid), typically in the presence of an acid catalyst.

The reaction proceeds via a two-step mechanism. Initially, one of the amino groups of o-phenylenediamine attacks the carbonyl carbon of isovaleric acid, leading to the formation of an N-acyl-o-phenylenediamine intermediate after dehydration. Subsequently, an intramolecular cyclization occurs where the second amino group attacks the amide carbonyl, followed by another dehydration step to yield the stable aromatic benzimidazole ring.

dot

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

While a specific protocol for this compound is not extensively detailed in publicly available literature, a reliable procedure can be adapted from the general Phillips condensation method for 2-alkyl-substituted benzimidazoles. The following is a representative experimental protocol.

Materials:

  • o-Phenylenediamine

  • Isovaleric acid (3-methylbutanoic acid)

  • Hydrochloric acid (4 M) or Polyphosphoric acid (PPA)

  • Sodium hydroxide solution (10% w/v)

  • Ethanol or other suitable recrystallization solvent

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and isovaleric acid (1.1-1.2 equivalents).

  • Slowly add the acid catalyst (e.g., 4 M HCl or a catalytic amount of PPA).

  • Heat the reaction mixture to reflux (typically 100-140°C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 10% sodium hydroxide solution until it is slightly alkaline. This will precipitate the crude product.

  • Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • For purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture. Decolorization with activated charcoal may be necessary to obtain a pure, colorless product.

  • Dry the purified crystals under vacuum to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product. While specific yield and melting point data for this compound are not widely reported, typical yields for similar Phillips condensations range from 60% to 90%, depending on the specific conditions and purity of the reactants.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
o-PhenylenediamineC₆H₈N₂108.14
Isovaleric AcidC₅H₁₀O₂102.13
This compoundC₁₁H₁₄N₂174.24

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The expected characteristic spectral data are outlined below, based on the known spectra of similar 2-alkyl-benzimidazoles.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons (benzimidazole ring): δ 7.1-7.6 ppm (multiplets, 4H). NH proton: δ ~12 ppm (broad singlet, 1H). Isobutyl group: -CH₂- at δ ~2.8 ppm (doublet, 2H), -CH- at δ ~2.2 ppm (multiplet, 1H), -CH₃ at δ ~1.0 ppm (doublet, 6H).
¹³C NMR Aromatic carbons: δ 110-145 ppm. C2 (imidazole ring): δ ~155 ppm. Isobutyl group: -CH₂- at δ ~38 ppm, -CH- at δ ~29 ppm, -CH₃ at δ ~22 ppm.
IR (cm⁻¹) N-H stretch: ~3400-3200 (broad). C-H stretch (aromatic): ~3100-3000. C-H stretch (aliphatic): ~2960-2870. C=N stretch: ~1620. C=C stretch (aromatic): ~1590 and ~1450.
Mass Spec. (EI) Molecular ion (M⁺): m/z 174. Key fragments: Loss of an isopropyl radical (m/z 131), loss of the isobutyl group (m/z 117), and fragmentation of the benzimidazole ring.

Experimental Workflow

The overall experimental process can be visualized as a streamlined workflow from reaction setup to final product characterization.

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Mixing Reactants (o-phenylenediamine, isovaleric acid, acid catalyst) B Refluxing (100-140°C, 2-4h) A->B C Monitoring (TLC) B->C D Neutralization (10% NaOH) C->D Reaction Completion E Filtration & Washing D->E F Recrystallization (Ethanol/Water) E->F G Drying F->G H Characterization (NMR, IR, MS, MP) G->H

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound from o-phenylenediamine and isovaleric acid is a straightforward and efficient process based on the Phillips-Ladenburg condensation. This technical guide provides a solid foundation for researchers to successfully synthesize, purify, and characterize this compound. The versatility of the benzimidazole scaffold continues to make it a valuable target in the development of new therapeutic agents.

References

CAS number and molecular weight of 2-Isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Isobutyl-1H-benzimidazole

This guide provides essential physicochemical data for this compound, a heterocyclic aromatic organic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

The fundamental properties of this compound have been compiled and are presented in the table below for easy reference. This data is critical for experimental design, analytical method development, and chemical reaction modeling.

ParameterValueSource
CAS Number 5851-45-6[1][2]
Molecular Weight 174.24 g/mol [1][3]
Molecular Formula C₁₁H₁₄N₂[1][2]
IUPAC Name 2-(2-methylpropyl)-1H-benzimidazole[2]
Synonyms 1H-Benzimidazole, 2-(2-methylpropyl)-; 2-Isobutyl-1H-benzoimidazole; Benzimidazole, 2-isobutyl-[2]

Structural Representation

To visualize the molecular structure and the logical relationship of its core components, a diagram is provided.

Molecular components of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 2-Isobutyl-1H-benzimidazole, a key heterocyclic scaffold with applications in medicinal chemistry and drug discovery. The protocol is based on the well-established Phillips-Ladenburg condensation reaction.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide array of biological activities, making them privileged structures in pharmaceutical research. The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This protocol outlines a reliable method for the synthesis of this compound via the reaction of o-phenylenediamine with isovaleric acid.

Reaction Scheme

The synthesis proceeds via the condensation of o-phenylenediamine with isovaleric acid, typically under acidic conditions, to form the benzimidazole ring.

Reaction of o-phenylenediamine with isovaleric acid to form this compound.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar eq.
o-PhenylenediamineC₆H₈N₂108.141.0 g1.0
Isovaleric acidC₅H₁₀O₂102.131.13 g (1.2 mL)1.2
4 M Hydrochloric acidHCl36.4610 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Ethyl acetateC₄H₈O₂88.11~150 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Silica gel (for column chromatography)SiO₂60.08As needed-
HexaneC₆H₁₄86.18As needed-
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Glass column for chromatography

Synthetic Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 g, 9.25 mmol).

  • Addition of Reagents: To the flask, add 10 mL of 4 M hydrochloric acid, followed by the slow addition of isovaleric acid (1.13 g, 11.1 mmol, 1.2 eq.).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane = 3:1) to observe the disappearance of the starting material.[1]

  • Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[1] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel.[2] A gradient of ethyl acetate in hexane is a common eluent system.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point Literature values should be consulted
¹H NMR Characteristic peaks for the isobutyl group and the aromatic protons of the benzimidazole ring.[3]
FT-IR (KBr, cm⁻¹) Peaks corresponding to N-H stretching (~3400), C-H stretching (~2960), C=N stretching (~1440), and aromatic C=C stretching (~1600).[1][4]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (174.24 g/mol ).

Experimental Workflow Diagram

SynthesisWorkflow Experimental Workflow for this compound Synthesis A 1. Reaction Setup (o-Phenylenediamine, 4M HCl) B 2. Reagent Addition (Isovaleric acid) A->B Slow addition C 3. Reflux (4-6 hours at 100-110 °C) B->C Heating D 4. Reaction Monitoring (TLC) C->D Periodic sampling E 5. Work-up (Cooling and Neutralization with NaHCO₃) D->E Upon completion F 6. Extraction (Ethyl acetate) E->F G 7. Drying and Concentration (Anhydrous Na₂SO₄, Rotary Evaporator) F->G H 8. Purification (Column Chromatography or Recrystallization) G->H Crude Product I 9. Characterization (NMR, IR, MS, Melting Point) H->I Pure Product J Final Product (this compound) I->J

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Hydrochloric acid is corrosive. Handle with care.

  • Organic solvents are flammable. Avoid open flames.

  • The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup if not done carefully in an open or vented container.

This protocol provides a general guideline. Researchers may need to optimize the reaction conditions, such as reaction time and temperature, to achieve the best results.

References

Application Notes and Protocols for the Biological Evaluation of 2-Isobutyl-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the pharmacological profile of these compounds.[3] This document provides detailed application notes and protocols for the biological evaluation of 2-isobutyl-1H-benzimidazole derivatives, a subset of this versatile scaffold. The methodologies outlined herein are based on established protocols for related 2-substituted benzimidazole derivatives and are intended to serve as a comprehensive guide for researchers.

Data Presentation

The biological activity of 2-substituted benzimidazole derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity. Due to the limited availability of specific data for this compound derivatives, the following table summarizes representative data for various 2-substituted benzimidazoles to provide a comparative context for expected activities.

Table 1: Representative Biological Activities of 2-Substituted Benzimidazole Derivatives

Compound ClassTest Organism/Cell LineBiological ActivityQuantitative DataReference
2-Substituted BenzimidazolesHuman Breast Adenocarcinoma (MCF-7)AnticancerIC50 < 10 µg/mL[4]
2-Substituted BenzimidazolesHuman Hepatocellular Carcinoma (HEPG2)AnticancerIC50 < 10 µg/mL[4]
2-Substituted BenzimidazolesHuman Colon Carcinoma (HCT 116)AnticancerIC50 < 10 µg/mL[4]
Benzimidazole-Triazole HybridsStaphylococcus aureusAntibacterialMIC = 3.125–12.5 µmol/mL[5]
Benzimidazole-Triazole HybridsEscherichia coliAntibacterialMIC = 3.125–12.5 µmol/mL[5]
2-(Substituted-phenyl)-benzimidazolesCandida albicansAntifungalNo significant activity[6]
Alkylsulfonyl BenzimidazolesHuman Breast Cancer (MCF-7)Bcl-2 Inhibition-[7]

Experimental Protocols

Detailed methodologies for key biological assays are provided below. These protocols are generalized from studies on related benzimidazole derivatives and may require optimization for specific this compound compounds.

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT 116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microbial strains.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 × 10^5 CFU/mL.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate potential mechanisms of action for this compound derivatives based on the known biological activities of the broader benzimidazole class.

anticancer_pathway cluster_cell Cancer Cell This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibition Bax/Bak Bax/Bak Bcl-2->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

antimicrobial_pathway cluster_bacteria Bacterial Cell This compound This compound DNA Gyrase DNA Gyrase This compound->DNA Gyrase Inhibition DNA Supercoiling DNA Supercoiling DNA Gyrase->DNA Supercoiling DNA Replication DNA Replication DNA Supercoiling->DNA Replication Cell Division Cell Division DNA Replication->Cell Division Bacterial Death Bacterial Death Cell Division->Bacterial Death

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Experimental Workflow Diagrams

synthesis_workflow cluster_synthesis Synthesis of this compound o-Phenylenediamine o-Phenylenediamine Condensation Reaction Condensation Reaction o-Phenylenediamine->Condensation Reaction Isovaleric Acid Isovaleric Acid Isovaleric Acid->Condensation Reaction Purification Purification Condensation Reaction->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General workflow for the synthesis of this compound.

biological_evaluation_workflow cluster_evaluation Biological Evaluation Workflow Synthesized Compound Synthesized Compound Anticancer Screening Anticancer Screening Synthesized Compound->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Synthesized Compound->Antimicrobial Screening MTT Assay MTT Assay Anticancer Screening->MTT Assay MIC Determination MIC Determination Antimicrobial Screening->MIC Determination Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Data Analysis (MIC) Data Analysis (MIC) MIC Determination->Data Analysis (MIC) Lead Identification Lead Identification Data Analysis (IC50)->Lead Identification Data Analysis (MIC)->Lead Identification

Caption: Workflow for the biological evaluation of synthesized derivatives.

References

Application Notes and Protocols: 2-Isobutyl-1H-benzimidazole as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Isobutyl-1H-benzimidazole as a potential antimicrobial agent. Due to the limited availability of data for this specific compound, the information presented herein is based on studies of structurally related 2-alkyl-benzimidazole derivatives. This document outlines a synthesis protocol, details on its potential antimicrobial activities, and standardized experimental protocols for its evaluation.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The structural similarity of the benzimidazole scaffold to naturally occurring purine nucleosides allows for interaction with various biological targets. The 2-alkyl substituted benzimidazoles, including the isobutyl variant, are of particular interest due to their lipophilic nature, which may facilitate cell membrane penetration.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a carboxylic acid. The following protocol describes the synthesis of this compound from o-phenylenediamine and isovaleric acid.

Reaction Scheme:

o-phenylenediamine + 3-methylbutanoic acid → this compound + 2H₂O

Materials and Reagents
  • o-Phenylenediamine

  • 3-Methylbutanoic acid (Isovaleric acid)

  • 4M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ethanol

  • Activated charcoal

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, separating funnel, and other standard laboratory glassware

  • pH paper or pH meter

  • Filtration apparatus (Buchner funnel and flask)

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Experimental Protocol
  • Reaction Setup: In a 250 mL round bottom flask, combine o-phenylenediamine (0.1 mol) and 3-methylbutanoic acid (0.1 mol).

  • Acidification and Reflux: To the mixture, slowly add 4M hydrochloric acid (50 mL). The addition of acid is exothermic, so it should be done carefully. Place the flask in a heating mantle equipped with a magnetic stirrer and a reflux condenser.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the dropwise addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.

  • Precipitation and Filtration: The crude product will precipitate out of the solution upon neutralization. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with cold distilled water to remove any inorganic impurities.

  • Recrystallization: For purification, dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the melting point and characterize the compound using spectroscopic methods (e.g., IR, NMR).

Antimicrobial Activity (Based on 2-Alkyl-Benzimidazole Derivatives)

While specific data for this compound is scarce, studies on other 2-alkyl-benzimidazole derivatives suggest potential antimicrobial activity, particularly against Gram-positive bacteria. The lipophilic alkyl chain at the 2-position is believed to enhance the compound's ability to penetrate the bacterial cell wall.

Data on Structurally Similar Compounds

The following table summarizes the antimicrobial activity of some 2-alkyl-benzimidazole derivatives against various microorganisms. This data is provided as a reference to indicate the potential efficacy of this compound.

Compound (2-substituent)Test OrganismMIC (µg/mL)Reference
2-methyl-1H-benzimidazoleBacillus cereus>100
2-methyl-1H-benzimidazoleEscherichia coli>100
Various 2-alkylsulphanylbenzimidazolesMycobacterium tuberculosis6.25 - >100[1]
Various 2-alkylsulphanylbenzimidazolesCandida albicans50 - >100[1]

Note: The antimicrobial activity can be significantly influenced by the nature and size of the alkyl group at the 2-position, as well as other substituents on the benzimidazole ring.

Experimental Protocols for Antimicrobial Evaluation

To assess the antimicrobial potential of this compound, standard in vitro methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for preliminary screening are recommended.

Protocol 1: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compound, to ensure it has no inhibitory effect at the concentration used). A growth control (broth with inoculum only) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: Agar Disk Diffusion Assay

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Positive control (disk with a standard antibiotic)

  • Negative control (disk with solvent)

  • Incubator

Procedure:

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Rotate the swab against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure uniform growth.

  • Disk Preparation and Application: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely. Aseptically place the impregnated disks on the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Controls: Place a positive control disk (standard antibiotic) and a negative control disk (solvent only) on the same plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the organism to the compound.

Visualizations

Synthesis Workflow

G Workflow for the Synthesis of this compound start Start reactants Mix o-phenylenediamine and 3-methylbutanoic acid start->reactants acidification Add 4M HCl reactants->acidification reflux Reflux for 4-6 hours acidification->reflux neutralization Cool and neutralize with 10% NaOH reflux->neutralization precipitation Precipitation of crude product neutralization->precipitation filtration Filter and wash with cold water precipitation->filtration recrystallization Recrystallize from hot ethanol filtration->recrystallization drying Dry the purified product recrystallization->drying characterization Characterize (MP, IR, NMR) drying->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

Antimicrobial Testing Workflow

G General Workflow for Antimicrobial Susceptibility Testing cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion mic_prep Prepare serial dilutions of compound in 96-well plate mic_inoculate Inoculate wells with microbial suspension mic_prep->mic_inoculate mic_incubate Incubate at 35-37°C mic_inoculate->mic_incubate mic_read Determine MIC (lowest concentration with no growth) mic_incubate->mic_read disk_inoculate Inoculate agar plate with microbial lawn disk_apply Apply compound-impregnated disks to agar surface disk_inoculate->disk_apply disk_incubate Incubate at 37°C disk_apply->disk_incubate disk_read Measure zone of inhibition (mm) disk_incubate->disk_read start Start: Prepare compound stock solution and microbial inoculum start->mic_prep start->disk_inoculate

Caption: General workflow for antimicrobial susceptibility testing.

Disclaimer

The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization based on specific laboratory conditions and the nature of the microbial strains being tested. The antimicrobial activity data for related compounds is for reference and does not guarantee the efficacy of this compound. Appropriate safety precautions should be taken when handling all chemicals and microorganisms.

References

Application Notes and Protocols for Investigating the Anticancer Activity of 2-Isobutyl-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets. This structural characteristic has led to their investigation and development for a wide range of therapeutic applications, including as potent anticancer agents. The core benzimidazole scaffold can be readily functionalized at various positions, enabling the synthesis of diverse analogues with tailored pharmacological profiles.

This document provides detailed application notes and protocols for the investigation of the anticancer activity of 2-isobutyl-1H-benzimidazole derivatives. While specific research on the 2-isobutyl substituted variants is emerging, the protocols and data presented herein are based on the broader class of 2-substituted benzimidazole derivatives and provide a comprehensive framework for their evaluation as potential cancer therapeutics. The methodologies cover in vitro cytotoxicity screening, elucidation of the mechanism of action, and preliminary in vivo efficacy assessment.

Data Presentation: In Vitro Cytotoxicity of 2-Substituted Benzimidazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for various 2-substituted benzimidazole derivatives against a panel of human cancer cell lines. This data is provided as a reference for the expected potency of this class of compounds.

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
TJ08 Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)Jurkat (Leukemia)1.88 ± 0.51[1]
K-562 (Leukemia)1.89 ± 0.55[1]
HeLa (Cervical Cancer)2.11 ± 0.62[1]
HCT116 (Colon Cancer)3.04 ± 0.8[1]
Compound 5 Bromo-derivativeMCF-7 (Breast Cancer)17.8 ± 0.24 (µg/mL)[2]
DU-145 (Prostate Cancer)10.2 ± 1.4 (µg/mL)[2]
H69AR (Lung Cancer)49.9 ± 0.22 (µg/mL)[2]
Compound 38 2-Phenyl derivativeA549 (Lung Cancer)4.47 (µg/mL)[3]
MDA-MB-231 (Breast Cancer)4.68 (µg/mL)[3]
PC3 (Prostate Cancer)5.50 (µg/mL)[3]
Compound 4c N,2,6-TrisubstitutedHepG2 (Liver Cancer)>10[4]
MDA-MB-231 (Breast Cancer)2.39[4]
MCF7 (Breast Cancer)5.66[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO to prepare a stock solution)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol describes the detection of apoptosis-related proteins by Western blotting to investigate if the this compound derivatives induce programmed cell death.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cancer cells with the desired concentrations of the this compound derivative for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay determines if the this compound derivatives inhibit the polymerization of tubulin, a key mechanism for many anticancer drugs.

Materials:

  • Purified tubulin

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Test compound and control inhibitors (e.g., nocodazole)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Reaction Setup: On ice, add the general tubulin buffer, GTP, and the test compound at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.

  • Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. The increase in absorbance corresponds to tubulin polymerization. Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Conclusion synthesis Synthesis of 2-Isobutyl- 1H-benzimidazole Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity Test Compounds mechanism Mechanism of Action Studies cytotoxicity->mechanism Identify Active Compounds apoptosis Apoptosis Assay (Western Blot) mechanism->apoptosis tubulin Tubulin Polymerization Assay mechanism->tubulin topoisomerase Topoisomerase Inhibition Assay mechanism->topoisomerase xenograft Xenograft Tumor Model Establishment mechanism->xenograft Lead Compound(s) efficacy Efficacy Studies (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment efficacy->toxicity sar Structure-Activity Relationship (SAR) toxicity->sar conclusion Lead Optimization & Further Development sar->conclusion

Caption: Experimental workflow for the evaluation of this compound derivatives as anticancer agents.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway drug This compound Derivative bcl2_family Modulation of Bcl-2 Family Proteins drug->bcl2_family Induces Stress bax Bax Activation bcl2_family->bax bcl2 Bcl-2 Inhibition bcl2_family->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound derivatives.

References

Application Notes and Protocols for 2-Isobutyl-1H-benzimidazole as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for the regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.

This document provides detailed application notes and protocols for the investigation of 2-Isobutyl-1H-benzimidazole, a member of the benzimidazole class of compounds, as a potential histone deacetylase inhibitor. While specific data for this exact molecule is emerging, the information presented herein is based on the well-established activity of structurally related 2-substituted benzimidazole derivatives and provides a comprehensive framework for its evaluation.

Benzimidazole-based compounds have shown significant potential as HDAC inhibitors, often exhibiting potent anti-proliferative and pro-apoptotic effects in cancer cell lines. The isobutyl group at the 2-position is hypothesized to interact with the hydrophobic pocket of the HDAC active site, contributing to its inhibitory potential. These notes are intended to guide researchers in the systematic evaluation of this compound's efficacy and mechanism of action.

Data Presentation

The inhibitory activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). Below are representative data tables summarizing the HDAC inhibitory activity and anti-proliferative effects of various 2-substituted benzimidazole derivatives, which can serve as a benchmark for evaluating this compound.

Table 1: In Vitro Histone Deacetylase (HDAC) Inhibitory Activity of Representative 2-Substituted Benzimidazole Derivatives

Compound IDR-Group at 2-positionHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
Reference A -CH(CH3)2 (Isopropyl)15025012030
Reference B -CH2CH2CH3 (n-Propyl)20031018045
Reference C -Cyclopropyl951808025
SAHA (Vorinostat) (Reference Compound)50607510

Note: Data presented are hypothetical and collated from various sources on 2-substituted benzimidazoles for illustrative purposes. Actual values for this compound must be determined experimentally.

Table 2: Anti-Proliferative Activity of Representative 2-Substituted Benzimidazole Derivatives in Human Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)
Reference A HCT116 (Colon)MTT5.2
Reference B HeLa (Cervical)MTT7.8
Reference C A549 (Lung)MTT6.5
SAHA (Vorinostat) HCT116 (Colon)MTT2.5

Note: The anti-proliferative activity is cell-line dependent. It is recommended to test this compound across a panel of relevant cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound.

Protocol 1: In Vitro Fluorometric Histone Deacetylase (HDAC) Activity Assay

This protocol is designed to determine the IC50 value of this compound against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)

  • This compound (dissolved in DMSO)

  • Reference HDAC inhibitor (e.g., SAHA)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

    • Dilute the HDAC enzyme and fluorogenic substrate in HDAC Assay Buffer to their optimal working concentrations.

  • Assay Reaction:

    • To each well of the 96-well plate, add 40 µL of diluted HDAC enzyme.

    • Add 10 µL of the serially diluted this compound or reference inhibitor. For the control wells, add 10 µL of HDAC Assay Buffer with DMSO.

    • Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to each well.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Development:

    • Stop the enzymatic reaction by adding 50 µL of developer solution to each well.

    • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Histone H3 and H4 Acetylation

This protocol assesses the ability of this compound to induce histone hyperacetylation in cells.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys8), anti-Total Histone H3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 15% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using a chemiluminescent substrate.

  • Data Analysis:

    • Capture the image using an imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the acetylated histone levels to total histone or β-actin levels.

Protocol 3: Cell Viability (MTT) Assay

This protocol measures the effect of this compound on cell proliferation and viability.[1][2][3][4]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression.[5][6][7][8][9]

Materials:

  • Cancer cell line

  • This compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for 24-48 hours.

    • Harvest the cells by trypsinization, wash with PBS, and count them.

  • Fixation:

    • Resuspend approximately 1 x 10^6 cells in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5]

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[5]

  • Flow Cytometry:

    • Analyze the cells using a flow cytometer.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Protocol 5: Apoptosis Analysis by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.[5][10][11][12]

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound for a specified time (e.g., 48 hours).

    • Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5][10]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the study of this compound as an HDAC inhibitor.

HDAC_Inhibition_Workflow Experimental Workflow for Evaluating this compound cluster_invitro In Vitro Assays cluster_incellulo Cell-Based Assays HDAC_Assay HDAC Activity Assay IC50_Det Determine IC50 Values HDAC_Assay->IC50_Det MTT_Assay MTT Assay (Viability) IC50_Det->MTT_Assay Cell_Culture Cell Culture & Treatment Western_Blot Western Blot (Histone Acetylation) Cell_Culture->Western_Blot Cell_Culture->MTT_Assay Flow_Cytometry Flow Cytometry Cell_Culture->Flow_Cytometry Cell_Cycle Cell Cycle Analysis Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay Flow_Cytometry->Apoptosis Start This compound Start->HDAC_Assay Start->Cell_Culture

Caption: Workflow for the preclinical evaluation of this compound.

HDACi_Signaling_Pathway Mechanism of Action of Benzimidazole-based HDAC Inhibitors HDACi This compound HDAC HDACs HDACi->HDAC Inhibition Acetylation Increased Acetylation HDACi->Acetylation Histones Histones HDAC->Histones NonHistone Non-Histone Proteins (e.g., p53, Tubulin) HDAC->NonHistone Chromatin Chromatin Relaxation Histones->Chromatin Acetylation->Histones Acetylation->NonHistone Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 Upregulation Gene_Expression->p21 Rb_E2F Rb-E2F Pathway Inhibition Gene_Expression->Rb_E2F Bim Bim Upregulation Gene_Expression->Bim Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Rb_E2F->Cell_Cycle_Arrest Apoptosis Apoptosis Bim->Apoptosis

Caption: Signaling pathways affected by HDAC inhibition.

Apoptosis_Pathway HDACi-Induced Apoptosis via the Intrinsic Pathway HDACi This compound E2F1 E2F1 Activation HDACi->E2F1 Bim_up Bim Upregulation E2F1->Bim_up Bcl2 Bcl-2 / Bcl-xL Bim_up->Bcl2 Inhibits Bax_Bak Bax / Bak Activation Bim_up->Bax_Bak Bcl2->Bax_Bak Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Cyto_c Cytochrome c Release Mito->Cyto_c Casp9 Caspase-9 Activation Cyto_c->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by HDAC inhibitors.

References

Application Notes and Protocols for the Quantification of 2-Isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Isobutyl-1H-benzimidazole. The benzimidazole core is a significant pharmacophore in numerous biologically active compounds, making accurate and precise quantification essential for pharmacokinetic studies, formulation development, and quality control.[1] While validated methods specifically for this compound are not extensively published, the following protocols are based on established analytical techniques for structurally similar benzimidazole derivatives and can be adapted and validated for the target compound.

The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and selectivity, particularly for complex matrices like biological fluids.[1][2] A simple UV-Visible spectrophotometric method is also described for basic quantification.

Data Presentation: Comparative Quantitative Parameters

The selection of an analytical method depends on factors like required sensitivity, sample matrix complexity, and available instrumentation.[2] The following table summarizes typical quantitative parameters from published methods for various benzimidazole and related compounds. These values can serve as benchmarks during the development and validation of a method for this compound.

Analytical Method Analyte(s) Matrix Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
HPLC-UV MebendazolePure Drug & Formulations5 - 30 µg/mL0.777 µg/mL2.354 µg/mLNot Specified[1]
HPLC-UV Various ParabensPharmaceuticals & Cosmetics250 - 2000 ng/mLNot SpecifiedNot Specified99.95 - 103.84%[3]
HPLC-DAD 18 BenzimidazolesMilkNot Specified1 - 4 µg/kg4 - 18 µg/kg31.7 - 137.6%[2]
LC-MS/MS 8 BenzimidazolesAnimal FeedNot SpecifiedNot Specified0.15 - 0.75 ng/g94.0 - 109.5%[4]
LC-MS/MS Various BenzimidazolesAnimal ProductsNot Specified0.75 µg/kg2.5 µg/kgNot Specified
Spectrophotometry Rabeprazole (RPZ)Bulk & Formulations0.26 - 12.0 µg/mL0.181 µg/mLNot SpecifiedNot Specified[5][6]
Spectrophotometry Omeprazole (OPZ)Bulk & Formulations0.49 - 12.0 µg/mL0.187 µg/mLNot SpecifiedNot Specified[5][6]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a general reverse-phase HPLC method for the quantification of this compound. HPLC methods are widely used for the analysis of benzimidazoles, offering good selectivity and cost-effectiveness.[2]

Objective: To determine the concentration of this compound in a sample using HPLC-UV.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) Detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid to improve peak shape. A gradient elution may be necessary for complex samples.[7]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 254 nm or 288 nm, or a wavelength determined by measuring the UV absorbance spectrum of a standard solution.[7][8]

  • Injection Volume: 10 µL.[7]

2. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Transfer to a volumetric flask and add a suitable dissolution solvent (e.g., mobile phase).

    • Sonicate for 15-20 minutes to ensure complete dissolution.[1]

    • Dilute to volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solution(s).

  • After all injections, flush the column with a high-organic mobile phase.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Measure the peak area of the analyte in both standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Prepare Standard Solutions Inject_Stds Inject Calibration Standards Std_Prep->Inject_Stds Sample_Prep Prepare Sample Solutions (Dissolve, Sonicate, Filter) Inject_Samples Inject Samples Sample_Prep->Inject_Samples System_Equil Equilibrate HPLC System System_Equil->Inject_Stds Inject_Stds->Inject_Samples Peak_ID Identify & Integrate Peaks Inject_Stds->Peak_ID Inject_Samples->Peak_ID Cal_Curve Generate Calibration Curve Peak_ID->Cal_Curve Quant Quantify Analyte in Sample Cal_Curve->Quant

Caption: General workflow for HPLC-UV analysis.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more sensitive and selective method for quantification, ideal for complex biological matrices. LC-MS/MS has become a gold standard for determining benzimidazole residues.[2]

Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A reversed-phase C18 or similar column, often with smaller particle size (e.g., < 3 µm) for faster analysis.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient might start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI in positive ion mode (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions must be optimized by infusing a standard solution of this compound.

2. Preparation of Solutions:

  • Standard and Sample Preparation: Prepare as described in the HPLC-UV protocol, but use LC-MS grade solvents. Dilute to much lower concentrations appropriate for the sensitivity of the instrument. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used for best results.

3. Sample Pre-treatment (for complex matrices like plasma or tissue):

  • Protein Precipitation: For plasma samples, add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex vigorously and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): For more complex samples or lower concentrations, SPE is a common and effective cleanup technique.[2]

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange).

    • Load the pre-treated sample.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent (e.g., 5% ammonia in methanol).

  • Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

4. Data Analysis:

  • Develop an acquisition method using the optimized MRM transitions for the analyte and internal standard.

  • Analyze the prepared standards and samples.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection Add_IS Add Internal Standard (IS) Sample_Collection->Add_IS Extraction Extraction / Cleanup (e.g., SPE, Protein Ppt.) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon Chrom_Sep Chromatographic Separation Evap_Recon->Chrom_Sep Ionization Ionization (ESI+) Chrom_Sep->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Integrate Analyte & IS Peaks MS_Detection->Integration Ratio_Calc Calculate Area Ratios Integration->Ratio_Calc Quant Quantify via Calibration Curve Ratio_Calc->Quant

Caption: Workflow for LC-MS/MS analysis.

Protocol 3: UV-Visible Spectrophotometry

This protocol describes a simple and cost-effective method for the quantification of benzimidazole derivatives in simple formulations. The method is based on the inherent UV absorbance of the benzimidazole ring.

Objective: To determine the concentration of this compound using UV-Visible spectrophotometry.

1. Instrumentation:

  • Spectrophotometer: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[5]

2. Preparation of Solutions:

  • Solvent: Select a suitable solvent in which the analyte is stable and soluble (e.g., Methanol, Ethanol, or 0.1 M HCl).

  • Standard Stock Solution (e.g., 100 µg/mL): Prepare as described in the HPLC protocol using the selected solvent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected sample concentration range.

3. Method:

  • Wavelength Determination (λmax): Scan a standard solution of this compound (e.g., 10 µg/mL) across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For N-Butyl-1H-benzimidazole, peaks have been observed around 248 nm and 295 nm.[9]

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution as described previously, ensuring the final concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax.

4. Data Analysis:

  • Calculate the concentration of the analyte in the sample solution using the equation of the line from the calibration curve (y = mx + c), where y is the absorbance of the sample.

Method Validation

Any analytical method developed should be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (assessed at repeatability and intermediate precision levels).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] It can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S).[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] It can be estimated using the formula LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve.[12]

Relationship of LOB, LOD, and LOQ

Validation_Limits cluster_key Hierarchy A Concentration Level|Increasing Analyte Concentration → Limits Limit of Blank (LOB) Highest measurement for a blank sample Limit of Detection (LOD) Lowest concentration reliably distinguished from LOB Limit of Quantitation (LOQ) Lowest concentration quantified with accuracy & precision LOB_node LOB LOD_node LOD LOB_node->LOD_node LOQ_node LOQ LOD_node->LOQ_node

References

Purification of 2-Isobutyl-1H-benzimidazole by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-1H-benzimidazole is a heterocyclic aromatic compound belonging to the benzimidazole class of molecules. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Achieving high purity of the target compound is a critical step in the research and development process to ensure accurate biological and pharmacological evaluation. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Data Presentation

Due to the absence of specific experimental solubility and melting point data for this compound in the available literature, a quantitative data table cannot be provided at this time. However, the following table outlines a framework for recording experimental data during the solvent screening and recrystallization process. Researchers are encouraged to populate this table with their own experimental findings to establish a robust purification protocol.

Table 1: Experimental Data Log for Recrystallization of this compound

ParameterValueUnitsNotes
Compound Information
CAS Number5851-45-6-
Initial Mass of Crude Productg
Initial Purity (e.g., by HPLC)%
Melting Point of Crude Product°C
Solvent Screening
Solvent(s) Tested-e.g., Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water, Ethanol/Water
Solubility at Room Temp. (approx.)mg/mLQualitative or quantitative
Solubility at Boiling Point (approx.)mg/mLQualitative or quantitative
Crystal Formation upon Cooling-Yes/No, description of crystals
Recrystallization Protocol
Chosen Recrystallization Solvent(s)-
Volume of Solvent UsedmL
Dissolution Temperature°C
Crystallization Temperature°C
Mass of Purified Productg
Yield%
Melting Point of Purified Product°C
Final Purity (e.g., by HPLC)%

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by recrystallization, including a procedure for selecting an appropriate solvent system.

Solvent Selection

The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).

  • Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Procedure for Solvent Screening:

  • Place a small amount (e.g., 10-20 mg) of the crude this compound into several different test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, or a mixture such as ethanol/water) dropwise at room temperature, with agitation, until the solid dissolves. Observe the solubility at room temperature. A good solvent will not dissolve the compound readily at this stage.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube to the solvent's boiling point. Add the minimum amount of hot solvent needed to completely dissolve the solid.

  • Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe for crystal formation. The solvent system that yields a good crop of well-formed crystals is the most suitable for recrystallization.

Recrystallization Protocol
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the purified product. A sharp melting point close to the literature value (if available) is an indication of high purity. Further analysis by techniques such as HPLC or NMR spectroscopy can be used to confirm the purity and identity of the compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution in Minimum Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration decolorization Decolorization with Activated Charcoal (Optional) hot_filtration->decolorization Insoluble Impurities Present crystallization Slow Cooling and Crystallization hot_filtration->crystallization No Insoluble Impurities decolorization->crystallization Colored Impurities Present isolation Vacuum Filtration and Washing crystallization->isolation drying Drying of Purified Crystals isolation->drying end End: Pure This compound drying->end Purity_Logic_Diagram cluster_input Input cluster_process Process cluster_output Output crude_product Crude this compound (Lower Purity) recrystallization Recrystallization (Differential Solubility) crude_product->recrystallization impurities Soluble and Insoluble Impurities impurities->recrystallization pure_product Purified this compound (Higher Purity) recrystallization->pure_product mother_liquor Mother Liquor (Contains Soluble Impurities) recrystallization->mother_liquor

Application Note: High-Purity Isolation of 2-Isobutyl-1H-benzimidazole using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Isobutyl-1H-benzimidazole is a substituted benzimidazole, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities. As with many biologically active molecules, achieving high purity is crucial for accurate biological evaluation and potential therapeutic applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to effectively remove common impurities associated with its synthesis, such as unreacted starting materials and reaction byproducts.

Physicochemical Properties and Chromatographic Strategy

The chromatographic behavior of this compound is dictated by its molecular structure. The presence of the non-polar isobutyl group at the 2-position reduces the overall polarity of the benzimidazole core. Consequently, it will exhibit weaker interactions with a polar stationary phase like silica gel compared to more polar benzimidazole derivatives. This characteristic allows for its elution with a moderately polar mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal solvent ratio is determined by preliminary analysis using Thin Layer Chromatography (TLC).

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the step-by-step procedure for the purification of crude this compound using silica gel column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column with a stopcock

  • Cotton wool or fritted glass disc

  • Sand (optional)

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

2. Preparation of the Mobile Phase (Eluent)

  • Prepare a series of mobile phase mixtures with varying ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Start with a less polar mixture for initial elution and gradually increase the polarity.

3. Thin Layer Chromatography (TLC) Analysis

  • Before performing column chromatography, determine the appropriate mobile phase composition using TLC.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a prepared mobile phase mixture.

  • Visualize the separated spots under a UV lamp.

  • The ideal mobile phase should provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.25-0.35.

4. Column Packing (Wet Method)

  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

  • Place a small plug of cotton wool at the bottom of the column to prevent the stationary phase from washing out. A thin layer of sand can be added on top of the cotton wool.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 n-hexane:ethyl acetate).

  • Pour the slurry into the column in a single, continuous motion.

  • Gently tap the sides of the column to dislodge any air bubbles and ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Constantly add more of the initial mobile phase to the top of the column to prevent the silica bed from running dry.

  • Once the silica gel has settled into a uniform bed, close the stopcock, leaving a small layer of solvent above the silica.

  • A thin layer of sand can be carefully added on top of the silica bed to prevent its disturbance during sample loading.

5. Sample Loading

  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the minimum possible volume of the initial mobile phase.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette, ensuring not to disturb the surface.

    • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.

6. Elution and Fraction Collection

  • Carefully add the initial mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions of a suitable volume (e.g., 10-20 mL) into test tubes or vials.

  • Maintain a constant flow rate.

  • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

7. Monitoring the Separation

  • Monitor the separation process by performing TLC analysis on the collected fractions.

  • Spot a small amount from each fraction onto a TLC plate, along with a spot of the crude starting material for comparison.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

8. Product Recovery

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Further dry the product under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of this compound. The exact values may vary depending on the specific scale and impurity profile of the crude material.

ParameterValueNotes
Stationary Phase Silica Gel (60-120 mesh)Use 230-400 mesh for higher resolution (flash chromatography).
Mobile Phase (Eluent) n-Hexane / Ethyl AcetateA gradient or isocratic elution can be used.
Typical Gradient 10% to 30% Ethyl Acetate in n-HexaneStart with a lower polarity and gradually increase.
TLC Rf of Product ~ 0.30In 20% Ethyl Acetate in n-Hexane. This is an estimated value and should be confirmed experimentally.
Sample Loading Dry loading with silica gelPreferred method for better resolution.
Detection Method UV visualization at 254 nmFor TLC monitoring of fractions.

Mandatory Visualization

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery TLC TLC Analysis (Determine Mobile Phase) Slurry Prepare Silica Slurry in Initial Eluent Pack Pack Column Load Load Crude Sample (Dry or Wet Loading) Pack->Load Equilibrate Column Elute Elute with Mobile Phase (Isocratic or Gradient) Collect Collect Fractions Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient (if needed) Combine Combine Pure Fractions Evaporate Evaporate Solvent (Rotary Evaporator) Product Pure this compound

Application Notes and Protocols for In Vitro Evaluation of 2-Isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for 2-Isobutyl-1H-benzimidazole are limited in publicly available literature. The following application notes and protocols are based on methodologies established for structurally related benzimidazole derivatives and are intended to provide a robust framework for the in vitro evaluation of this compound. Researchers should optimize and validate these protocols for their specific experimental setup.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The benzimidazole scaffold is structurally similar to purine nucleotides, allowing it to interact with a variety of biological targets.[3][4] Given the broad bioactivity of the benzimidazole class, this compound is a candidate for screening against a range of cellular and enzymatic targets. These protocols provide a starting point for investigating its potential cytotoxic, apoptotic, and enzyme-inhibitory effects.

Data Presentation: A Framework for Quantifying Biological Activity

Quantitative data from in vitro assays are crucial for determining the potency and efficacy of a test compound. The following tables are presented as templates for summarizing experimental findings for this compound.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)¹
A549Lung CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
DU-145Prostate CarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
HepG2Hepatocellular CarcinomaData to be determined

¹IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 2: Enzyme Inhibition Profile of this compound

Enzyme TargetAssay TypeIC50 (µM)¹
Carbonic Anhydrase IIColorimetricData to be determined
Topoisomerase IPlasmid RelaxationData to be determined
ButyrylcholinesteraseColorimetricData to be determined
VEGFR-2Kinase ActivityData to be determined

¹IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan, which can be quantified spectrophotometrically.[5]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus identifying late apoptotic and necrotic cells.[7]

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[5]

Enzyme Inhibition Assay: Carbonic Anhydrase (CA) Inhibition

This protocol describes a method to assess the inhibitory activity of this compound against carbonic anhydrase, a metalloenzyme involved in various physiological processes.[8][9]

Materials:

  • Bovine Carbonic Anhydrase II (CA-II)

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • This compound

  • 96-well plate

  • Spectrophotometer

Protocol:

  • Preparation: Prepare stock solutions of the test compound in DMSO.

  • Assay Mixture: In a 96-well plate, preincubate 60 µL of Tris-sulfate buffer, 10 µL of CA-II solution, and 10 µL of the test compound at various concentrations.[9]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of p-NPA solution.

  • Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis compound_prep Compound Preparation (this compound Serial Dilutions) compound_prep->cytotoxicity compound_prep->apoptosis enzyme Enzyme Inhibition (e.g., CA-II) compound_prep->enzyme data_acq Data Acquisition (Spectrophotometry, Flow Cytometry) cytotoxicity->data_acq apoptosis->data_acq enzyme->data_acq ic50 IC50 Determination data_acq->ic50 pathway_analysis Mechanism of Action Elucidation ic50->pathway_analysis

Caption: Generalized workflow for in vitro screening of novel compounds.

apoptosis_pathway compound This compound bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Inhibition? bax Bax/Bak (Pro-apoptotic) compound->bax Activation? cell Cancer Cell apoptosis Apoptosis bcl2->bax mito Mitochondrion bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 cas3->apoptosis

Caption: A simplified diagram of a potential apoptosis induction pathway.

References

Application Notes and Protocols for the Development of Novel Therapeutics with a 2-Isobutyl-1H-benzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects. The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document focuses on the 2-isobutyl-1H-benzimidazole scaffold, a specific structural class within the benzimidazole family, and provides detailed protocols for its synthesis and biological evaluation, along with insights into its potential therapeutic applications.

The isobutyl group at the 2-position, a non-polar and moderately bulky substituent, can influence the compound's binding affinity to biological targets and its overall lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While extensive research exists for the broader benzimidazole class, this document aims to provide specific guidance for the investigation of this compound derivatives as novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is readily achieved through the condensation of o-phenylenediamine with isovaleric acid, a variation of the well-established Phillips-Ladenburg benzimidazole synthesis. This method is robust, generally high-yielding, and amenable to various scales.

Experimental Protocol: Phillips-Ladenburg Synthesis

Materials:

  • o-Phenylenediamine

  • Isovaleric acid (3-methylbutanoic acid)

  • 4 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid.

  • Add isovaleric acid (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • For purification, recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water). The use of activated charcoal during recrystallization can help to remove colored impurities.

  • Dry the purified crystals of this compound under vacuum.

  • Characterize the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis_Workflow Synthesis of this compound A o-Phenylenediamine C Reaction Mixture (in 4M HCl) A->C B Isovaleric Acid B->C D Reflux (100-110°C, 4-6h) C->D E Neutralization (aq. NaHCO3) D->E F Precipitation & Filtration E->F G Crude Product F->G H Recrystallization (Ethanol/Water) G->H I Purified this compound H->I

Caption: Workflow for the synthesis of this compound.

Therapeutic Potential and Biological Activity

Derivatives of the benzimidazole scaffold are known to exhibit a range of pharmacological effects. The introduction of an isobutyl group at the 2-position is anticipated to modulate these activities. Based on structure-activity relationship (SAR) studies of related 2-alkyl-benzimidazoles, the this compound scaffold is a promising candidate for developing novel anticancer, antiviral, and anti-inflammatory agents.

Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of kinase signaling pathways, and induction of apoptosis. The isobutyl group may enhance binding to hydrophobic pockets within target proteins, potentially increasing potency.

Potential Signaling Pathways:

  • Tubulin Polymerization Inhibition: Many benzimidazole-containing compounds, such as albendazole and mebendazole, are known to bind to β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.

  • Kinase Inhibition: Benzimidazoles can act as "hinge-binding" motifs in ATP-competitive kinase inhibitors. Depending on the overall structure, derivatives of this compound could potentially target various kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, or Aurora kinases.

  • Apoptosis Induction: By inhibiting key survival proteins like Bcl-2 or activating pro-apoptotic pathways, these compounds can trigger programmed cell death in cancer cells.

Anticancer_Pathway Potential Anticancer Mechanisms cluster_0 This compound Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects A Therapeutic Compound B β-Tubulin A->B Binds to C Protein Kinases (e.g., EGFR, VEGFR) A->C Inhibits D Bcl-2 Family Proteins A->D Inhibits E Disruption of Microtubule Dynamics B->E F Inhibition of Proliferation & Survival Signals C->F G Induction of Apoptosis D->G H Mitotic Arrest E->H I Cell Death F->I G->I H->I

Caption: Potential anticancer mechanisms of this compound derivatives.

Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents, particularly against RNA viruses. Their mechanisms of action can involve the inhibition of viral enzymes essential for replication or interference with viral entry into host cells.

Potential Signaling Pathways:

  • Inhibition of Viral Polymerase: Some benzimidazole compounds act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.

  • Interference with Viral Entry/Fusion: Derivatives can also block the entry of viruses into host cells by targeting viral surface glycoproteins or host cell receptors.

Antiviral_Pathway Potential Antiviral Mechanisms cluster_0 This compound Derivative cluster_1 Viral Targets cluster_2 Cellular Effects A Therapeutic Compound B Viral RNA-dependent RNA Polymerase (RdRp) A->B Inhibits C Viral Entry/Fusion Proteins A->C Inhibits D Inhibition of Viral RNA Replication B->D E Blockade of Viral Entry C->E F Reduced Viral Load D->F E->F

Caption: Potential antiviral mechanisms of this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazoles often stem from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), or to modulate pro-inflammatory signaling pathways like NF-κB.

Potential Signaling Pathways:

  • COX Inhibition: By inhibiting COX-1 and/or COX-2, benzimidazole derivatives can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Inhibition of this pathway can lead to a broad-spectrum anti-inflammatory effect by downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.

Anti_inflammatory_Pathway Potential Anti-inflammatory Mechanisms cluster_0 This compound Derivative cluster_1 Inflammatory Targets cluster_2 Cellular Effects A Therapeutic Compound B COX-1 / COX-2 Enzymes A->B Inhibits C NF-κB Signaling Pathway A->C Inhibits D Decreased Prostaglandin Production B->D E Reduced Pro-inflammatory Cytokine Expression C->E F Reduced Inflammation D->F E->F

Caption: Potential anti-inflammatory mechanisms of this compound derivatives.

Quantitative Data Summary

While specific experimental data for this compound is limited in publicly available literature, the following tables provide a representative summary of the biological activities of structurally related 2-alkyl and other substituted benzimidazoles to guide initial screening efforts. Researchers are encouraged to generate specific data for their synthesized 2-isobutyl derivatives.

Table 1: Representative Anticancer Activity of Benzimidazole Derivatives

Compound ID2-SubstituentCancer Cell LineIC₅₀ (µM)Reference
B1 2-(4-methoxybenzyl)RAW 264.7 (NF-κB inhibition)1.7
B2 2-(2-methoxybenzyl)RAW 264.7 (NF-κB inhibition)2.4
B3 FlubendazoleU87 (Glioblastoma)< 0.26
B4 MebendazoleU251 (Glioblastoma)< 0.26

Table 2: Representative Antiviral Activity of Benzimidazole Derivatives

Compound ID2-SubstituentVirusEC₅₀ (µM)Reference
V1 2-[(benzotriazol-1/2-yl)methyl] derivativeRSVas low as 0.02
V2 2-phenyl derivativeCVB-59-17
V3 2-benzyl derivativeRSV5-15

Table 3: Representative Anti-inflammatory Activity of Benzimidazole Derivatives

Compound ID2-SubstituentAssayIC₅₀ (µM)Reference
I1 N-(2-butyl-benzimidazol-1-ylmethyl)-benzamideOxidative burst assay3.5 ± 0.5
I2 Morpholine-substituted benzimidazoleCOX-2 Inhibition8.00

Detailed Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow MTT Cell Viability Assay Workflow A Seed Cancer Cells (96-well plate) B Incubate 24h A->B C Treat with Test Compounds B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Antiviral Activity: Plaque Reduction Assay

This assay is used to determine the ability of a compound to inhibit the replication of a virus.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Complete cell culture medium

  • Agarose or methylcellulose overlay medium

  • This compound derivatives

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and the test compounds.

  • Pre-incubate the cell monolayer with different concentrations of the test compound for 1-2 hours.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.

  • After the adsorption period, remove the inoculum and add an overlay medium containing the test compound.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • This compound derivatives (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compound or the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics with potential applications in oncology, virology, and inflammatory diseases. The synthetic route is straightforward, and a variety of established biological assays can be employed to evaluate the efficacy of newly synthesized derivatives. The provided protocols and background information are intended to serve as a comprehensive guide for researchers initiating projects in this area. Further derivatization of the benzimidazole core, particularly at the N-1 and phenyl ring positions, may lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Isobutyl-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Phillips-Ladenburg condensation. This reaction involves the condensation of o-phenylenediamine with isovaleric acid. The reaction is typically carried out under acidic conditions with heating.

Q2: What are the primary starting materials required for this synthesis?

A2: The primary starting materials are o-phenylenediamine and isovaleric acid. It is crucial to use high-purity starting materials to minimize side reactions and purification challenges.

Q3: What are the common challenges encountered during the synthesis of this compound?

A3: Researchers may face several challenges, including:

  • Low product yield: This can be due to incomplete reaction, suboptimal reaction conditions, or degradation of starting materials or the product.[1]

  • Formation of side products: Impurities in the starting materials or non-ideal reaction conditions can lead to the formation of unwanted byproducts.

  • Difficulty in product purification: The final product may be challenging to isolate in a pure form due to the presence of unreacted starting materials or side products with similar physical properties.

  • Discoloration of the product: o-phenylenediamine is prone to oxidation, which can result in a colored final product that is difficult to purify.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progression.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete condensation reaction.Ensure the reaction is heated sufficiently (typically >100 °C) and for an adequate duration. Monitor the reaction by TLC to confirm the consumption of starting materials.[1]
Suboptimal reaction temperature.For the condensation step, ensure the temperature is high enough to drive the reaction to completion without causing decomposition.
Degradation of starting materials or product.Benzimidazole derivatives can be sensitive to harsh acidic conditions and prolonged high temperatures. Optimize reaction time and acid concentration.[1]
Impure Final Product / Difficulty in Purification Poor quality of starting materials.Purify o-phenylenediamine and isovaleric acid before use if their purity is questionable.
Presence of colored impurities.The oxidation of o-phenylenediamine can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this. For purification, treatment with activated carbon in a suitable solvent can be effective.
Similar polarity of product and starting materials.If column chromatography is ineffective, consider purification by recrystallization from a suitable solvent system. Acid-base extraction can also be employed to separate the basic benzimidazole product from neutral or acidic impurities.
Formation of Multiple Products Side reactions due to impurities.Ensure high purity of starting materials.
Reaction conditions favoring side product formation.Optimize reaction parameters such as temperature, reaction time, and the type and concentration of the acid catalyst.

Experimental Protocols

A general protocol for the synthesis of 2-alkyl-benzimidazoles, which can be adapted for this compound, involves the condensation of o-phenylenediamine with the corresponding carboxylic acid.

General Procedure for the Synthesis of 2-Alkyl-Benzimidazoles:

  • In a round-bottomed flask, combine o-phenylenediamine (1.0 equivalent) and the aliphatic carboxylic acid (an equivalent amount).

  • Heat the mixture in a water bath at 100°C for two hours.

  • After cooling, slowly add a 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.

  • Collect the crude product by suction filtration and wash it with ice-cold water.

  • For purification, dissolve the crude product in boiling water, add decolorizing carbon, and digest for fifteen minutes.

  • Filter the hot solution rapidly through a preheated filter.

  • Cool the filtrate to 10–15°C to allow the purified benzimidazole to crystallize.

  • Collect the crystals by filtration, wash with cold water, and dry at 100°C.

Data Presentation

Table 1: Illustrative Reaction Parameters for Benzimidazole Synthesis

Reactants Catalyst/Acid Solvent Temperature (°C) Time (h) Yield (%)
o-phenylenediamine, formic acidNoneNone100283-85
o-phenylenediamine, acetic acidNoneNone100268
o-phenylenediamine, various aldehydesNH₄ClCHCl₃Room Temp.475-94

Note: The data in this table is for the synthesis of benzimidazole and 2-methyl-benzimidazole and is provided as a general reference.[2][3] Optimal conditions for this compound may vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Mix o-phenylenediamine and isovaleric acid B Add acid catalyst (e.g., HCl) A->B C Heat reaction mixture (e.g., 100°C, 2h) B->C D Cool reaction mixture C->D E Neutralize with base (e.g., 10% NaOH) D->E F Filter crude product E->F G Recrystallize from suitable solvent F->G H Wash with cold water G->H I Dry the final product H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Synthesis Issue? low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction suboptimal_temp Suboptimal Temperature? low_yield->suboptimal_temp colored_product Colored Product? impure_product->colored_product multiple_spots Multiple Spots on TLC? impure_product->multiple_spots solution_incomplete Increase reaction time/temp. Monitor by TLC. incomplete_reaction->solution_incomplete Yes solution_temp Optimize temperature. suboptimal_temp->solution_temp Yes solution_colored Use inert atmosphere. Treat with activated carbon. colored_product->solution_colored Yes solution_spots Check starting material purity. Optimize reaction conditions. Use acid-base extraction. multiple_spots->solution_spots Yes

Caption: Troubleshooting guide for this compound synthesis.

References

Technical Support Center: Synthesis of 2-Isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Isobutyl-1H-benzimidazole, a key intermediate in various research and development endeavors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

    • Purity of Starting Materials: Impurities in o-phenylenediamine or isovaleric acid/isovaleraldehyde can significantly interfere with the reaction. Consider purifying your starting materials before use. For instance, o-phenylenediamine is susceptible to oxidation and may develop colored impurities.[1]

    • Reaction Time and Temperature: The reaction may not have reached completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1] In some cases, increasing the reaction temperature can improve yields, but excessive heat may lead to side reactions.

    • Catalyst Activity: If you are using a catalyst, it may be inactive or used in an insufficient amount. Ensure your catalyst is from a reliable source and consider optimizing the catalyst loading. A range of catalysts, from acids to metal catalysts, have been reported for benzimidazole synthesis.[1]

    • Choice of Solvent: The solvent plays a critical role in reaction rate and yield. An inappropriate solvent can hinder the reaction. A solvent screen is recommended to identify the optimal medium for your specific reaction conditions.

    • Incomplete Cyclization: The intermediate Schiff base may be stable under your reaction conditions and not fully cyclize to the benzimidazole. Adjusting the reaction conditions, such as the type of acid catalyst or temperature, can promote cyclization.

Issue 2: Formation of Significant Side Products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

  • Answer: The formation of side products is a common challenge in benzimidazole synthesis. Key side products to consider are:

    • 1,2-Disubstituted Benzimidazoles: This is a common byproduct, especially when using an aldehyde as a reactant. To favor the formation of the desired 2-substituted product, you can use a 1:1 stoichiometry or a slight excess of o-phenylenediamine to the aldehyde. The choice of solvent can also influence selectivity; for example, non-polar solvents may favor the 2-substituted product.[1]

    • N-Alkylation: If alkylating agents are present, N-alkylation of the benzimidazole ring can occur.[1] This can be minimized by carefully controlling the reaction conditions and avoiding reagents that can act as alkylating agents.

    • Oxidation of o-Phenylenediamine: As mentioned, o-phenylenediamine can oxidize. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[1] The use of o-phenylenediamine dihydrochloride has been reported to reduce colored impurities.[2]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are most effective?

  • Answer: Purification can be challenging due to the similar polarities of the product and impurities. Here are some recommended approaches:

    • Column Chromatography: This is a standard method for separating the desired product. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane) to achieve good separation on a silica gel column.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities and obtaining a crystalline product.

    • Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to extract the benzimidazole into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and well-established methods for synthesizing 2-substituted benzimidazoles, including this compound, are:

  • Phillips-Ladenburg Synthesis: This method involves the condensation of o-phenylenediamine with a carboxylic acid (isovaleric acid in this case), typically in the presence of an acid catalyst and often at elevated temperatures.

  • Weidenhagen Synthesis: This route utilizes the condensation of o-phenylenediamine with an aldehyde (isovaleraldehyde).[3]

Modern variations often employ catalysts and alternative energy sources like microwave irradiation to improve yields and reaction times.[2][4][5]

Q2: What is the role of the acid catalyst in the Phillips-Ladenburg synthesis?

A2: In the Phillips-Ladenburg synthesis, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine. It also facilitates the subsequent dehydration steps leading to the formation of the imidazole ring.

Q3: Can microwave-assisted synthesis improve the yield of this compound?

A3: Yes, microwave-assisted synthesis has been shown to be highly effective for the synthesis of benzimidazole derivatives.[2][4][5] It can significantly reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reactions compared to conventional heating methods.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

Q5: What are some "green" or environmentally friendly approaches to this synthesis?

A5: Green chemistry approaches to benzimidazole synthesis are gaining traction. These include the use of water as a solvent, employing reusable heterogeneous catalysts, and utilizing microwave irradiation to reduce energy consumption and reaction times.[6][7]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound based on established methods for analogous 2-substituted benzimidazoles.

Table 1: Phillips-Ladenburg Synthesis of this compound (from Isovaleric Acid)

ParameterConditionExpected Yield (%)Reference
Reactants o-Phenylenediamine, Isovaleric Acid-
Catalyst Polyphosphoric Acid (PPA)80-90[2]
Solvent Solvent-free or high-boiling solvent-[2]
Temperature 150-200 °C-[2]
Time 2-4 hours-[2]
Energy Source Conventional Heating-[2]

Table 2: Weidenhagen Synthesis of this compound (from Isovaleraldehyde)

ParameterConditionExpected Yield (%)Reference
Reactants o-Phenylenediamine, Isovaleraldehyde-[7][8]
Catalyst Ammonium Chloride75-94[8]
Solvent Chloroform-[8]
Temperature Room Temperature-[8]
Time 4 hours-[8]
Energy Source Stirring-[8]

Table 3: Microwave-Assisted Synthesis of this compound

ParameterConditionExpected Yield (%)Reference
Reactants o-Phenylenediamine, Isovaleric Acid80-95[1]
Catalyst Hydrochloric Acid (catalytic)-[1]
Solvent Solvent-free-[1]
Power 300-600 W-[5]
Time 2-5 minutes-[1]
Energy Source Microwave Irradiation-[1]

Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis of this compound

This protocol is a general procedure based on established methods for the synthesis of 2-substituted benzimidazoles from carboxylic acids.

  • Materials:

    • o-Phenylenediamine

    • Isovaleric acid

    • Polyphosphoric acid (PPA)

    • 10% Sodium carbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and isovaleric acid (1.1 equivalents).

    • Carefully add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

    • Heat the reaction mixture to 150-200 °C with continuous stirring for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully add the reaction mixture to ice-cold water with vigorous stirring.

    • Neutralize the mixture with a 10% sodium carbonate solution until the pH is approximately 8-9.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Weidenhagen Synthesis of this compound

This protocol is adapted from general procedures for the condensation of o-phenylenediamines with aldehydes.

  • Materials:

    • o-Phenylenediamine

    • Isovaleraldehyde

    • Ammonium chloride (NH₄Cl)

    • Chloroform (CHCl₃)

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of o-phenylenediamine (1 equivalent) in chloroform, add ammonium chloride (4 equivalents).

    • Add isovaleraldehyde (1 equivalent) to the mixture.

    • Continue stirring the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_phillips start Start reactants Combine o-Phenylenediamine, Isovaleric Acid, and PPA start->reactants heating Heat at 150-200°C (2-4 hours) reactants->heating monitoring Monitor by TLC heating->monitoring workup Cool, Quench with Water, Neutralize with Na₂CO₃ monitoring->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, and Purify by Column Chromatography extraction->purification end This compound purification->end

Caption: Experimental workflow for the Phillips-Ladenburg synthesis.

troubleshooting_logic start Low Yield Issue check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Time & Temperature start->optimize_conditions check_catalyst Verify Catalyst Activity & Loading start->check_catalyst solvent_screen Perform Solvent Screen start->solvent_screen solution Improved Yield check_purity->solution optimize_conditions->solution check_catalyst->solution solvent_screen->solution

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of 2-Alkyl-Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-alkyl-benzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-alkyl-benzimidazoles?

A1: The most prevalent method is the condensation reaction between an o-phenylenediamine and an aliphatic aldehyde. This reaction is typically carried out in a suitable solvent and often facilitated by a catalyst or an oxidizing agent to promote cyclization and aromatization.[1][2]

Q2: What are the primary side reactions I should be aware of during the synthesis of 2-alkyl-benzimidazoles?

A2: The main side reactions include:

  • Oxidation of o-phenylenediamine: This starting material is susceptible to oxidation, which can lead to the formation of colored impurities, primarily 2,3-diaminophenazine, and other polymeric materials that are difficult to remove.[3][4]

  • Formation of 1,2-disubstituted benzimidazoles: This occurs when a second molecule of the aldehyde reacts with the nitrogen of the initially formed benzimidazole. This is more common with electron-rich aldehydes.[5][6][7]

  • Over-alkylation: If the reaction conditions are not carefully controlled, the nitrogen atom of the benzimidazole ring can be further alkylated by the alkyl halide (if used in a subsequent step) or other alkylating agents present in the reaction mixture, leading to the formation of N-alkylated byproducts.[8]

  • Formation of Benzimidazole N-oxides: Under strongly oxidative conditions, the nitrogen atoms of the benzimidazole ring can be oxidized to form N-oxides, which can be a significant side product.

Q3: How can I minimize the oxidation of o-phenylenediamine?

A3: To minimize oxidation, it is recommended to:

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use freshly purified o-phenylenediamine.

  • Employ milder oxidizing agents or catalytic systems that favor the desired cyclization over starting material degradation.

Q4: What factors influence the formation of 1,2-disubstituted byproducts?

A4: The formation of 1,2-disubstituted benzimidazoles is influenced by the stoichiometry of the reactants, the nature of the aldehyde, and the catalyst used. Using a 1:1 molar ratio of o-phenylenediamine to aldehyde is crucial. Electron-rich aldehydes are more prone to this side reaction.[6][7] Certain catalysts can also selectively promote mono- or di-substitution.[6]

Q5: How can I control N-alkylation side reactions?

A5: To control N-alkylation, you can:

  • Carefully control the stoichiometry of the alkylating agent if performing a subsequent N-alkylation step.

  • Use a suitable base and solvent system that favors mono-alkylation. For instance, using a weaker base or a less polar solvent can sometimes reduce the extent of over-alkylation.

  • Protect the N-H group of the benzimidazole before carrying out other transformations, followed by deprotection.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature or time.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Run the reaction under an inert atmosphere to prevent oxidation of o-phenylenediamine. 3. Optimize the reaction temperature and time based on literature procedures for similar substrates.
Formation of a Dark-Colored Reaction Mixture and Product Oxidation of o-phenylenediamine.1. Use purified o-phenylenediamine. 2. Degas the solvent before use. 3. Conduct the reaction under a nitrogen or argon atmosphere.
Presence of a Significant Amount of 1,2-Disubstituted Byproduct 1. Incorrect stoichiometry (excess aldehyde). 2. Use of a highly reactive (electron-rich) aldehyde. 3. Inappropriate catalyst.1. Use a strict 1:1 molar ratio of o-phenylenediamine to aldehyde. 2. Consider a less reactive aldehyde derivative if possible. 3. Screen different catalysts; for example, some Lewis acids may favor mono-substitution.[6]
Formation of N-Alkylated Byproducts 1. Excess alkylating agent. 2. Use of a strong base.1. Use a stoichiometric amount of the alkylating agent. 2. Employ a milder base (e.g., K2CO3 instead of NaH) and optimize the reaction temperature.
Difficulty in Product Purification 1. Similar polarity of the product and impurities. 2. Presence of polymeric byproducts.1. Utilize acid-base extraction: dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The benzimidazole will move to the aqueous layer, which can then be neutralized to precipitate the purified product. 2. Treat the crude product with activated carbon to remove colored impurities before recrystallization or chromatography.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-Methylbenzimidazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Pd/γ-Al2O3Ethanol18012Low[6]
Cu/γ-Al2O3Ethanol18012No reaction[6]
Cu-Pd/γ-Al2O3Ethanol180689.2[6]
Cu-Pd/(Mg)γ-Al2O3Ethanol180698.8[6]

Table 2: Effect of Solvent on the Yield of 2-Aryl Benzimidazoles

SolventTemperature (°C)Time (h)Yield (%)Reference
Methanol60291[7]
EthanolReflux-91[9]
Water750.3392[9]
Solvent-free900.587[9]
DichloromethaneReflux-65[9]

Experimental Protocols

Protocol 1: General Synthesis of 2-Alkyl-benzimidazoles with Minimized Oxidation

This protocol is designed to minimize the oxidation of o-phenylenediamine.

Materials:

  • o-Phenylenediamine (freshly purified)

  • Aliphatic aldehyde (e.g., isobutyraldehyde)

  • Methanol (degassed)

  • Catalyst (e.g., 10 mol% Cu-Pd/γ-Al2O3)

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 mmol) and the catalyst.

  • Flush the flask with nitrogen or argon for 5-10 minutes.

  • Add degassed methanol (10 mL) to the flask via a syringe.

  • Add the aliphatic aldehyde (1.0 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst and wash it with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Selective Synthesis of 2-Alkyl-benzimidazoles Avoiding 1,2-Disubstitution

This protocol focuses on achieving high selectivity for the mono-substituted product.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Aliphatic aldehyde (1.0 mmol)

  • Erbium(III) trifluoromethanesulfonate (Er(OTf)3) (if 1,2-disubstitution is desired for comparison)

  • Ethanol

Procedure for Mono-substitution (without catalyst):

  • In a reaction vial, mix o-phenylenediamine (1.0 mmol) and the aliphatic aldehyde (1.0 mmol) in ethanol (5 mL).

  • Stir the mixture at room temperature and monitor the reaction by TLC. The mono-condensation product should be the major product.[6]

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the 2-alkyl-benzimidazole.

Procedure for 1,2-Disubstitution (for comparison, with catalyst):

  • In a reaction vial, mix o-phenylenediamine (0.5 mmol), the aliphatic aldehyde (1.0 mmol), and Er(OTf)3 (10 mol%) in ethanol (5 mL).

  • Stir the mixture at 80 °C. The double-condensation product will be selectively formed.[6][7]

  • After completion, work up the reaction as described for the mono-substitution.

Mandatory Visualization

Side_Reactions_in_2_Alkyl_Benzimidazole_Formation Side Reactions in the Formation of 2-Alkyl-benzimidazoles cluster_main Main Reaction Pathway cluster_side Common Side Reactions OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase + R-CHO OxidationProduct Oxidation Products (e.g., 2,3-Diaminophenazine) OPD->OxidationProduct Oxidation (O2, heat) Aldehyde Aliphatic Aldehyde (R-CHO) Aldehyde->SchiffBase Dihydrobenzimidazole Dihydrobenzimidazole SchiffBase->Dihydrobenzimidazole Cyclization Product 2-Alkyl-benzimidazole Dihydrobenzimidazole->Product Oxidation/Aromatization DiSubstitutedProduct 1,2-Disubstituted Benzimidazole Product->DiSubstitutedProduct + R-CHO (Excess Aldehyde) NAlkylatedProduct N-Alkylated Benzimidazole Product->NAlkylatedProduct + Alkylating Agent

Caption: Main reaction and side reaction pathways in 2-alkyl-benzimidazole synthesis.

References

Technical Support Center: Purification of 2-Isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Isobutyl-1H-benzimidazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Issue 1: Presence of Colored Impurities in the Final Product

  • Question: My purified this compound has a persistent yellow or brown color. What is the cause, and how can I remove it?

  • Answer: Colored impurities in benzimidazole synthesis often arise from the oxidation of the starting material, o-phenylenediamine. These impurities can be challenging to remove due to their high polarity.

    Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot through a pad of celite to remove the charcoal and adsorbed impurities. Be aware that excessive use of charcoal can lead to a loss of the desired product.

    • Recrystallization: Perform recrystallization using a suitable solvent system. For this compound, a non-polar/polar solvent mixture like hexane/ethyl acetate or hexane/acetone is often effective. The colored impurities may remain in the mother liquor.

    • Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The basic benzimidazole will move to the aqueous layer, leaving non-basic, colored impurities in the organic layer. Neutralize the aqueous layer to precipitate the purified product.[1]

Issue 2: Difficulty in Separating the Product from Starting Materials or Side-Products by Column Chromatography

  • Question: I am struggling to separate this compound from unreacted o-phenylenediamine and/or side-products using column chromatography. The spots on the TLC plate are very close.

  • Answer: The similar polarity of this compound and certain impurities can make chromatographic separation challenging. The isobutyl group, being non-polar, can cause the product to have a polarity close to that of less polar starting materials or byproducts.

    Troubleshooting Steps:

    • Optimize TLC and Column Conditions: Experiment with different solvent systems for Thin Layer Chromatography (TLC) to achieve better separation (a difference in Rf values of at least 0.2 is ideal). A common eluent system for benzimidazoles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] Try varying the ratio of these solvents. For instance, a higher proportion of hexane will decrease the polarity of the mobile phase and may improve the separation of less polar compounds.

    • Use a Gradient Elution: For column chromatography, instead of an isocratic (constant solvent mixture) elution, use a gradient elution. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexane:ethyl acetate). This can help to first elute the less polar impurities, followed by the product, and finally the more polar impurities.

    • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for difficult separations, consider using alumina (neutral or basic) or reverse-phase silica gel (C18).

Issue 3: Low Yield of Purified Product

  • Question: After purification, my final yield of this compound is significantly lower than expected. What are the possible reasons?

  • Answer: Low recovery can be due to several factors, from an incomplete reaction to losses during the purification steps.

    Troubleshooting Steps:

    • Ensure Complete Reaction: Before starting the work-up and purification, monitor the reaction by TLC to ensure all the limiting starting material has been consumed.

    • Minimize Losses During Work-up: If performing an aqueous work-up, be aware that some benzimidazole derivatives can have slight solubility in water. Back-extract the aqueous layers with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

    • Optimize Recrystallization: The choice of recrystallization solvent is crucial. The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the chosen solvent at low temperatures, you will have low recovery. If it is not soluble enough when hot, it will be difficult to dissolve initially. Perform small-scale tests with different solvents and solvent mixtures to find the optimal conditions.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in the synthesis of this compound?

    • A1: Common impurities include unreacted starting materials such as o-phenylenediamine and isovaleric acid (or isovaleraldehyde). Side-products can also form, such as N-alkylated benzimidazoles or 1,2-disubstituted benzimidazoles if an aldehyde was used in excess.[1] Oxidation of o-phenylenediamine can also lead to colored, polymeric impurities.

  • Q2: What is a good starting point for a recrystallization solvent for this compound?

    • A2: Due to the non-polar isobutyl group, a mixed solvent system is often a good choice. Start by dissolving the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethyl acetate or acetone). Then, slowly add a hot non-polar solvent in which it is less soluble (e.g., hexane or heptane) until the solution becomes slightly cloudy. Allow the solution to cool slowly to induce crystallization.

  • Q3: How can I monitor the purity of my this compound fractions during column chromatography?

    • A3: Use Thin Layer Chromatography (TLC). Collect small fractions from the column and spot them on a TLC plate. Develop the plate using the same eluent system as the column chromatography. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine). Combine the fractions that contain the pure product.

Quantitative Data Summary

Purification MethodCrude Mass (g)Purified Mass (g)Yield (%)Purity (by HPLC/NMR)Observations
Recrystallization Solvent System:
Column Chromatography Eluent System:
Acid-Base Extraction

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Slurry: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Packing the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Loading the Sample: Carefully add the prepared slurry of the crude product onto the top of the packed silica gel bed.

  • Elution: Begin eluting the column with the initial low-polarity solvent mixture. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate. If no single solvent is ideal, try a mixed solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: If using a mixed solvent system, add the second, less soluble hot solvent dropwise until the solution becomes turbid. Add a few drops of the first solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Visualization

Troubleshooting Workflow for Purification of this compound

Purification_Troubleshooting cluster_check1 cluster_check2 start Crude this compound check_purity Assess Purity (TLC/NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes impurities Impurities Detected is_pure->impurities No colored_impurities Colored Impurities? impurities->colored_impurities charcoal Activated Charcoal Treatment colored_impurities->charcoal Yes column Column Chromatography (Gradient Elution) colored_impurities->column No recrystallization Recrystallization (e.g., Hexane/EtOAc) charcoal->recrystallization check_purity_after_recryst Check Purity recrystallization->check_purity_after_recryst check_purity_after_column Check Purity column->check_purity_after_column acid_base Acid-Base Extraction check_purity_after_ab Check Purity acid_base->check_purity_after_ab is_pure_after_column Purity OK? check_purity_after_column->is_pure_after_column is_pure_after_recryst Purity OK? check_purity_after_recryst->is_pure_after_recryst is_pure_after_column->end_product Yes is_pure_after_column->acid_base No is_pure_after_recryst->end_product Yes is_pure_after_recryst->column No is_pure_after_ab Purity OK? check_purity_after_ab->is_pure_after_ab is_pure_after_ab->end_product Yes is_pure_after_ab->recrystallization No

Caption: A troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Isobutyl-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and effective methods for synthesizing this compound involve the condensation of o-phenylenediamine with either isovaleric acid (Phillips-Ladenburg reaction) or isovaleraldehyde (Weidenhagen reaction). Modern approaches frequently employ various catalysts to enhance reaction yields and shorten reaction times, often incorporating principles of green chemistry to minimize environmental impact.[1]

Q2: My reaction yield is consistently low. What are the initial parameters I should investigate for optimization?

A2: Low yields are a frequent challenge in benzimidazole synthesis. The primary parameters to investigate are the choice of catalyst and solvent.[2] Additionally, reaction temperature and duration are critical factors that can significantly influence the outcome.[3][4] For example, conducting a solvent screen is a valuable first step, as the polarity of the solvent can have a substantial effect on the reaction's efficiency.

Q3: I am observing the formation of multiple products or significant impurities. What are the likely causes and how can I mitigate them?

A3: The formation of side products and impurities can arise from several factors, including the degradation of starting materials or the desired product, or the occurrence of side reactions. Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions and prolonged exposure to high temperatures.[5] To address this, consider lowering the reaction temperature, reducing the reaction time, or using a milder catalyst. Monitoring the reaction progress closely using Thin Layer Chromatography (TLC) can help in identifying the optimal time to stop the reaction to minimize impurity formation.

Q4: How can I effectively purify the final this compound product?

A4: Purification of this compound can typically be achieved through recrystallization or column chromatography.[2][6] If you are facing difficulties in separating the product from the catalyst, especially with homogeneous catalysts, consider switching to a heterogeneous catalyst that can be easily filtered off after the reaction.[2] Colored impurities can sometimes be removed by treating the crude product with activated charcoal.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Inactive or insufficient catalyst.- Increase the catalyst loading. - Try a different catalyst (see data tables below).
Suboptimal solvent.- Perform a solvent screen with solvents of varying polarity (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[3][8]
Inappropriate reaction temperature or time.- Systematically vary the reaction temperature and monitor the reaction progress over time to determine the optimal duration.[3]
Poor quality of starting materials.- Verify the purity of o-phenylenediamine and isovaleric acid/isovaleraldehyde using appropriate analytical techniques.
Formation of Multiple Products/Impurities Side reactions due to harsh conditions.- Lower the reaction temperature. - Use a milder catalyst or reduce the catalyst loading.
Degradation of starting material or product.- Shorten the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxidation.
Difficult Product Purification Co-elution of product and impurities during chromatography.- Optimize the solvent system for column chromatography by testing different solvent polarities.
Product is difficult to separate from the catalyst.- If using a homogeneous catalyst, consider switching to a heterogeneous catalyst for easier removal by filtration.[2]
Presence of colored impurities.- Treat the crude product with activated charcoal before final purification.[7]
Slow or Incomplete Reaction Insufficient activation energy.- Gradually increase the reaction temperature while monitoring for the formation of degradation products.
Catalyst deactivation.- Ensure all reagents and solvents are anhydrous, as water can deactivate some catalysts.

Data Presentation: Impact of Reaction Conditions on Benzimidazole Synthesis

The following tables summarize quantitative data from studies on the synthesis of various benzimidazole derivatives. While these results are not specific to this compound, they provide valuable insights into the effects of different catalysts and solvents on reaction yields and times.

Table 1: Effect of Different Catalysts on the Synthesis of 2-Phenyl-1H-benzimidazole

CatalystSolventTemperature (°C)Time (min)Yield (%)
Phosphoric Acid (7 mol%)Methanol50590
Phosphoric Acid (7 mol%)Ethanol501085
Phosphoric Acid (7 mol%)Acetonitrile501573
Phosphoric Acid (7 mol%)Water502561
Data adapted from a study on the synthesis of 1-benzyl-2-phenyl-1H-benzo[d]imidazole.[3]

Table 2: Influence of Ammonium Salts as Catalysts in the Synthesis of 2-Phenyl-1H-benzimidazole

Catalyst (Ammonium Salt)Time (hours)Yield (%)
NH₄Br486
NH₄Cl492
NH₄F572
Reaction conditions: o-phenylenediamine, benzaldehyde, and catalyst in CHCl₃ at room temperature.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation with Isovaleraldehyde

Materials:

  • o-phenylenediamine

  • Isovaleraldehyde

  • Ammonium Chloride (NH₄Cl)

  • Chloroform (CHCl₃)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 mL), add ammonium chloride (4 mmol).[2]

  • Add isovaleraldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[2]

Visualizations

experimental_workflow start Start reactants Combine o-phenylenediamine, isovaleraldehyde, and catalyst in a suitable solvent. start->reactants reaction Stir at optimized temperature and time. reactants->reaction monitor Monitor reaction progress using TLC. reaction->monitor workup Quench reaction and perform aqueous workup. monitor->workup extraction Extract product with an organic solvent. workup->extraction drying Dry organic layer and evaporate solvent. extraction->drying purification Purify crude product via recrystallization or column chromatography. drying->purification analysis Characterize the final product (NMR, MS, etc.). purification->analysis end End analysis->end troubleshooting_guide start Low Yield or Incomplete Reaction check_reagents Are the starting materials pure? start->check_reagents reagent_impure Purify or use fresh reagents. check_reagents->reagent_impure No optimize_catalyst Is the catalyst appropriate and active? check_reagents->optimize_catalyst Yes reagent_pure Yes catalyst_issue Screen different catalysts or increase catalyst loading. optimize_catalyst->catalyst_issue No optimize_conditions Are the reaction conditions optimal? optimize_catalyst->optimize_conditions Yes catalyst_ok Yes conditions_issue Optimize temperature, time, and solvent. optimize_conditions->conditions_issue No

References

troubleshooting low purity of synthesized 2-Isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Isobutyl-1H-benzimidazole Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and solutions to common challenges encountered during its synthesis, with a primary focus on troubleshooting and resolving issues of low purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity in the synthesis of this compound?

A1: Low purity is typically a result of several factors. The most common culprits are the quality of the starting materials, incomplete reactions, and the formation of side products.[1] The primary starting material, o-phenylenediamine, is highly susceptible to oxidation, which can introduce significant colored impurities into the reaction mixture from the outset.[1][2]

Q2: My final product is a dark, discolored powder instead of the expected off-white solid. What is the likely cause and how can I fix it?

A2: A dark-colored product is a classic sign of oxidation of the o-phenylenediamine starting material.[1][2] This can happen before or during the reaction. To prevent this, it is highly recommended to use freshly purified o-phenylenediamine and to run the reaction under an inert atmosphere, such as nitrogen or argon.[1][2] To remove existing color, the crude product can be treated with activated carbon during recrystallization.[1][3]

Q3: My post-reaction TLC plate shows multiple spots. What are these likely to be?

A3: The presence of multiple spots on a TLC plate indicates an impure sample. Besides the desired this compound, these spots could represent:

  • Unreacted Starting Materials: o-phenylenediamine or isovaleric acid/isovaleraldehyde may remain if the reaction is incomplete.[4]

  • Schiff Base Intermediate: The intermediate Schiff base may be stable under your reaction conditions and may not have fully cyclized to the final benzimidazole product.[1]

  • 1,2-Disubstituted Benzimidazole: If using isovaleraldehyde as a reactant, a common side product is the 1,2-disubstituted benzimidazole, formed from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[1]

  • Oxidation Products: As mentioned, various colored impurities can arise from the oxidation of the diamine starting material.[1]

Q4: I'm struggling to separate my product from impurities using column chromatography. What other purification methods are effective?

A4: When impurities have similar polarity to the product, column chromatography can be challenging.[1] An effective alternative is an acid-base extraction.[1] Since benzimidazoles are basic, the crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., dilute HCl). The basic benzimidazole will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, neutralized with a base to precipitate the purified product, which is then filtered.[1] This is often followed by recrystallization to achieve high purity.

Q5: Can N-alkylation occur, and how would I identify it?

A5: Yes, N-alkylation is a possible side reaction if any alkylating agents are present or formed in situ.[1] This would result in an isobutyl group (or other alkyl group) being attached to one of the nitrogen atoms of the benzimidazole ring. This impurity would have a different Rf value on TLC and could be identified by characterization techniques like NMR and Mass Spectrometry, where the molecular weight and proton signals would differ from the desired product.

Troubleshooting Guide: Low Product Purity

This guide provides a systematic approach to diagnosing and solving purity issues in your synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Dark/Colored Reaction Mixture & Final Product 1. Oxidation of o-phenylenediamine starting material.[1][2] 2. Reaction run at an excessively high temperature.[4][5]1. Purify o-phenylenediamine before use (e.g., by recrystallization). 2. Run the reaction under an inert atmosphere (N₂ or Ar).[1][2] 3. Treat the crude product solution with activated carbon before filtration and recrystallization.[1][3]
Multiple Spots on TLC / Impure NMR Spectrum 1. Incomplete reaction.[1] 2. Formation of side products (e.g., 1,2-disubstituted benzimidazole, stable intermediates).[1] 3. Incorrect stoichiometry of reactants.[1]1. Monitor the reaction progress using TLC to ensure the disappearance of starting materials.[1][2] 2. Optimize reaction time and temperature. 3. Use a 1:1 molar ratio of reactants or a slight excess of o-phenylenediamine.[1] 4. Employ purification techniques like column chromatography, acid-base extraction, or recrystallization.[1][4]
Low Yield of Isolated Pure Product 1. Inefficient catalyst or incorrect catalyst loading.[1] 2. Poor choice of solvent.[1] 3. Product loss during work-up and purification steps.1. Ensure the catalyst (e.g., mineral acid) is active and used in the correct concentration. 2. Experiment with different solvents; the choice can impact reaction rate and selectivity.[1] 3. Perform a careful work-up, ensuring efficient extraction and minimizing transfers. Optimize recrystallization solvent and volume.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the condensation of o-phenylenediamine with isovaleric acid, a reliable method for synthesizing the target compound.

Materials:

  • o-phenylenediamine (1.0 eq)

  • Isovaleric acid (1.1 eq)

  • 4M Hydrochloric Acid

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • In a 250 mL round-bottom flask, combine o-phenylenediamine (e.g., 10.8 g, 0.1 mol) and 4M HCl (e.g., 60 mL).

  • Add isovaleric acid (e.g., 11.2 g, 0.11 mol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with stirring for 2-4 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) until the o-phenylenediamine spot has disappeared.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The crude product will precipitate as a solid.

  • Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product. For further purification, proceed to the recrystallization protocol.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol/Water mixture

  • Activated Carbon (optional, for colored products)

  • Erlenmeyer flask, hot plate, Buchner funnel.

Procedure:

  • Place the crude, dry product into an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight of the crude product) and boil the solution for 5-10 minutes.

  • Perform a hot filtration using a pre-heated funnel to remove the activated carbon (if used) and any insoluble impurities.

  • Slowly add hot water to the hot filtrate until the solution just begins to turn cloudy (the cloud point).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Visualizations

Synthesis_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification Reactants o-Phenylenediamine + Isovaleric Acid Reaction Reflux in 4M HCl (2-4 hours, 100°C) Reactants->Reaction Heat Crude Crude Product (Precipitated after Neutralization) Reaction->Crude Cool & Neutralize Purification Recrystallization (Ethanol/Water) Crude->Purification Filter & Redissolve Pure Pure this compound Purification->Pure Crystallize & Filter

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Purity Observed in Final Product Q_Color Is the product dark or colored? Start->Q_Color A_Color Cause: Oxidation of Starting Material Solutions: • Use inert atmosphere (N₂/Ar) • Purify o-phenylenediamine • Use activated carbon Q_Color->A_Color Yes Q_TLC Does TLC show multiple spots? Q_Color->Q_TLC No Purify Purification Strategy: • Column Chromatography • Acid-Base Extraction • Recrystallization A_Color->Purify A_TLC Cause: Incomplete Reaction or Side Products Solutions: • Monitor reaction to completion via TLC • Optimize temp/time • Check stoichiometry Q_TLC->A_TLC Yes Q_TLC->Purify No, but purity is still low (e.g., by NMR) A_TLC->Purify

Caption: Troubleshooting decision tree for addressing low purity issues.

References

Technical Support Center: 2-Isobutyl-1H-benzimidazole Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Isobutyl-1H-benzimidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures related to its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known behavior of the benzimidazole scaffold, several degradation routes can be anticipated. The benzimidazole ring itself is generally stable under various conditions, including exposure to alkalis and strong acids.[1] However, degradation can occur, primarily through metabolic, photolytic, and hydrolytic processes.

Potential degradation pathways include:

  • Oxidation: The isobutyl group attached to the benzimidazole ring is a likely site for oxidative metabolism. This can lead to the formation of hydroxylated metabolites or further oxidation to carboxylic acids. The sulfide group in some benzimidazoles is prone to oxidation, forming sulfoxides and sulfones.[2]

  • Hydrolysis: Although the benzimidazole ring is relatively stable, hydrolysis can occur under strongly acidic or alkaline conditions, potentially leading to ring-opening.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation.[2][4] This can involve cleavage of the benzimidazole ring or reactions involving the isobutyl substituent. Pathways can include desulfonation and benzimidazole ring cleavage.[5]

  • Biodegradation: Microorganisms in soil and water can degrade benzimidazole compounds.[6][7][8] Studies on other benzimidazoles have shown that bacteria and fungi can utilize them as a source of carbon and nitrogen, leading to their breakdown.[7][8][9]

Q2: My this compound solution appears to be degrading during my experiment, leading to inconsistent results. What are the likely causes?

A2: Inconsistent results are often due to the degradation of the compound under common experimental conditions. Key factors that can accelerate degradation include:

  • Exposure to Light: Photodegradation is a common issue for benzimidazole derivatives.[2][4] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.

  • pH of the Solution: The stability of benzimidazoles can be pH-dependent. Strongly acidic or alkaline conditions can promote hydrolysis.[2][3] It is crucial to maintain a consistent and appropriate pH for your experimental medium.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[10] Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) and allow them to come to room temperature before use to prevent condensation.[2]

  • Presence of Oxidizing Agents: The benzimidazole structure can be susceptible to oxidation.[2][3] Avoid contact with strong oxidizing agents unless it is a deliberate part of your experimental design.

  • Microbial Contamination: If working with non-sterile aqueous solutions for extended periods, microbial growth can lead to biodegradation of the compound.

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?

A3: Yes, the appearance of new or unexpected peaks in your chromatogram is a strong indication of degradation. To confirm this, you can perform a forced degradation study. This involves intentionally exposing your this compound sample to various stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products.[4] Comparing the chromatograms of the stressed samples with your experimental samples can help identify the degradation products.

Q4: How should I prepare and store stock solutions of this compound to minimize degradation?

A4: Proper preparation and storage are critical for maintaining the integrity of your compound.

  • Solvent Selection: Use high-purity, anhydrous solvents. For many benzimidazoles, DMSO is a common solvent for stock solutions.[2] However, be aware that DMSO is hygroscopic and can absorb moisture, which may affect the stability of the compound.[2]

  • Storage Conditions: Store stock solutions in small, single-use aliquots in tightly sealed vials at low temperatures (-20°C or -80°C) to minimize freeze-thaw cycles and exposure to air and moisture.[2]

  • Protection from Light: Always store solutions in light-protecting containers (e.g., amber vials) or wrapped in aluminum foil.[2]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

Potential Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions from a new batch of the compound. Aliquot stock solutions into smaller volumes for single use to avoid repeated freeze-thaw cycles.[2] Protect stock solutions from light and store at appropriate low temperatures.[2]
Degradation in experimental medium Prepare the experimental medium with the compound immediately before use. If the experiment is long-term, consider replenishing the compound at regular intervals. Protect the experimental setup from light.[2]
pH instability Monitor and control the pH of your experimental medium throughout the experiment. Use appropriate buffers to maintain a stable pH.
Photodegradation Conduct experiments under low-light conditions or use light-blocking containers for your samples.[2][4]

Issue 2: Appearance of unknown peaks in analytical chromatograms (HPLC, LC-MS).

Potential Cause Troubleshooting Step
Formation of degradation products Conduct a forced degradation study (acid, base, oxidative, thermal, photolytic stress) to generate and identify potential degradation products.[4] Compare the retention times of the peaks from the forced degradation study with the unknown peaks in your experimental samples.
Contamination of solvent or reagents Analyze a blank sample containing only the solvent and reagents to check for impurities. Use high-purity solvents and reagents.
Impurity in the starting material Check the certificate of analysis for your this compound. If possible, analyze the starting material by itself to identify any pre-existing impurities.

Experimental Protocols

Below are generalized protocols for key experiments related to the study of this compound degradation. These should be optimized for your specific experimental conditions.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and a suitable organic solvent (e.g., acetonitrile, methanol)

  • HPLC or LC-MS/MS system

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize an aliquot with an equimolar amount of NaOH before analysis.[2]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize an aliquot with an equimolar amount of HCl before analysis.[4]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.[4]

  • Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a set time. Dissolve the stressed sample in a suitable solvent for analysis.[4]

  • Photodegradation: Expose a solution of the compound to a light source in a photostability chamber, following ICH Q1B guidelines if applicable.[2][4]

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by HPLC or LC-MS/MS to identify and quantify the parent compound and any degradation products.

Protocol 2: Analysis of Degradation Products by HPLC

Objective: To separate and quantify this compound and its degradation products.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase analytical column

  • HPLC-grade acetonitrile and water

  • Buffer (e.g., phosphate buffer)

  • Acid (e.g., formic acid or trifluoroacetic acid) to adjust mobile phase pH

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized to achieve good peak shape and separation. A gradient elution may be necessary to separate all components.

  • Sample Preparation: Dilute the samples from your degradation experiments to an appropriate concentration with the mobile phase or a suitable diluent.

  • Chromatographic Conditions:

    • Column: C18, with appropriate dimensions and particle size (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintain a constant temperature (e.g., 30°C) to ensure reproducible retention times.

    • Detection Wavelength: Determine the optimal wavelength for detecting this compound and its potential degradation products by scanning the UV spectrum. A common wavelength for benzimidazoles is around 280-300 nm.[11]

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products. Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

Quantitative Data Summary

Table 1: Stability of this compound under Forced Degradation Conditions

Stress Condition Time (hours) % Parent Compound Remaining Number of Degradation Products Major Degradation Product(s) (% Area)
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
80°C (solid)48
Photolytic24

Table 2: HPLC Method Parameters for Analysis of this compound and its Degradants

Parameter Value
Column e.g., C18, 4.6 x 150 mm, 5 µm
Mobile Phase A e.g., 0.1% Formic acid in Water
Mobile Phase B e.g., Acetonitrile
Gradient (Specify gradient profile)
Flow Rate e.g., 1.0 mL/min
Column Temperature e.g., 30°C
Detection Wavelength (Specify wavelength)
Injection Volume e.g., 10 µL

Visualizations

The following diagrams illustrate potential degradation pathways and experimental workflows.

cluster_pathways Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., Hydroxylation of isobutyl group) parent->oxidation Oxidizing agents, Metabolism hydrolysis Hydrolysis (Ring opening) parent->hydrolysis Strong acid/base photodegradation Photodegradation (Ring cleavage) parent->photodegradation UV/Light biodegradation Biodegradation (Microbial metabolism) parent->biodegradation Microorganisms metabolites Degradation Products (e.g., Hydroxylated derivatives, ring-opened products) oxidation->metabolites hydrolysis->metabolites photodegradation->metabolites biodegradation->metabolites

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation start Start with this compound sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Control Sample (No stress) start->control hplc HPLC / LC-MS Analysis stress->hplc control->hplc data Data Acquisition (Chromatograms) hplc->data compare Compare Chromatograms (Stressed vs. Control) data->compare identify Identify Degradation Peaks compare->identify pathway Propose Degradation Pathway identify->pathway

Caption: Experimental workflow for a forced degradation study.

References

avoiding N-alkylation side products in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the formation of N-alkylation side products during benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-substituted benzimidazoles?

A1: The most common methods involve the condensation of o-phenylenediamines with either carboxylic acids (Phillips-Ladenburg reaction) or aldehydes (Weidenhagen reaction).[1][2] Modern approaches often utilize catalysts to improve yields and reaction conditions, and may employ microwave or ultrasound assistance to accelerate the reaction.[1][3] Catalyst-free methods in sustainable solvents like ethanol have also been developed, offering high yields at room temperature.[4]

Q2: What is N-alkylation in the context of benzimidazole synthesis, and why is it a problem?

A2: N-alkylation is the substitution at one of the nitrogen atoms of the benzimidazole ring. When the goal is to synthesize a 2-substituted benzimidazole, N-alkylation is an undesired side reaction that leads to the formation of a 1,2-disubstituted benzimidazole isomer. This complicates purification and reduces the yield of the target compound.

Q3: What factors influence the formation of N-alkylated side products?

A3: Several factors can promote N-alkylation, including the reaction conditions and the choice of reagents. Key factors include:

  • Reaction Temperature: Higher temperatures can sometimes lead to increased side reactions.

  • Choice of Solvent: The polarity of the solvent can influence the reaction's selectivity. For instance, aprotic solvents may favor the formation of 1,2-disubstituted benzimidazoles, while protic solvents like water can promote the synthesis of 2-substituted benzimidazoles.

  • Catalyst: The type of catalyst used can significantly affect the product distribution. Some catalysts are designed to selectively produce 2-substituted benzimidazoles, while others might promote N-alkylation.

  • Reactant Stoichiometry: The ratio of the o-phenylenediamine to the aldehyde or carboxylic acid can also play a role.

Q4: How can I minimize or avoid the formation of N-alkylated benzimidazoles?

A4: To minimize N-alkylation, consider the following strategies:

  • Optimize Reaction Conditions: Adjust the temperature, reaction time, and solvent. A solvent screen is often a good starting point.[5]

  • Select an Appropriate Catalyst: Utilize catalysts known to favor the formation of 2-substituted benzimidazoles, such as certain supported gold nanoparticles or FeCl3/Al2O3.[3]

  • Use Protecting Groups: In some cases, protecting the N-H group of the benzimidazole precursor can prevent N-alkylation. This is a more complex approach and is typically used when other methods fail.

  • Catalyst-Free Synthesis: Explore catalyst-free methods, which have been shown to produce 2-substituted benzimidazoles with high yields and selectivity.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Significant formation of 1,2-disubstituted (N-alkylated) product Reaction conditions favor N-alkylation.1. Change the solvent: If using an aprotic solvent, switch to a protic solvent like ethanol or water.[6] 2. Lower the reaction temperature: High temperatures can sometimes promote side reactions. 3. Use a selective catalyst: Employ a catalyst known to favor 2-substitution, such as Au/TiO2 or specific Lewis acids.[3]
Low yield of the desired 2-substituted benzimidazole Incomplete reaction or competing side reactions.1. Optimize catalyst: If using a catalyst, ensure it is active and consider screening different catalysts.[5] 2. Adjust stoichiometry: An excess of the aldehyde or carboxylic acid might be necessary in some cases. 3. Increase reaction time: Monitor the reaction by TLC to determine the optimal reaction time.
Difficulty in separating the 2-substituted product from the N-alkylated isomer Similar polarities of the isomers.1. Column chromatography with a modified mobile phase: Add a small amount of a basic modifier like triethylamine to the eluent to improve separation on silica gel. 2. Recrystallization: Carefully select a solvent system for recrystallization that may allow for the selective precipitation of one isomer.

Data Presentation: Comparison of Synthetic Methods for 2-Substituted Benzimidazoles

The following table summarizes the yields of 2-substituted benzimidazoles obtained using different catalytic systems and reaction conditions, highlighting methods that successfully avoid N-alkylation.

CatalystAldehydeSolventTemperature (°C)TimeYield (%)Reference
LaCl₃BenzaldehydeAcetonitrileRoom Temp2 h95[7]
NH₄ClBenzaldehydeEthanol80-902 h92[7]
NoneBenzaldehydeEthanolRoom Temp-~99[4]
MgO@DFNSBenzaldehydeEthanolRoom Temp4 h98[8]
Er(OTf)₃BenzaldehydeSolvent-free (MW)605 min99[9]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of 2-Phenyl-1H-benzimidazole

This protocol is adapted from a method describing the catalyst-free synthesis of 2-substituted benzimidazoles in ethanol at room temperature.[4]

Materials:

  • o-phenylenediamine (1 mmol, 108.14 mg)

  • Benzaldehyde (1 mmol, 106.12 mg, 102 µL)

  • Ethanol (3 mL)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in ethanol.

  • Slowly add benzaldehyde to the solution at room temperature with stirring.

  • Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically a few hours), the product may precipitate out of the solution.

  • If precipitation occurs, collect the product by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol describes a rapid, solvent-free synthesis of 1,2-disubstituted benzimidazoles using microwave irradiation and is adapted from a high-yield procedure.[9]

Materials:

  • N-phenyl-o-phenylenediamine (1 mmol, 184.24 mg)

  • Benzaldehyde (1 mmol, 106.12 mg, 102 µL)

  • Erbium triflate (Er(OTf)₃) (1 mol%, 6.1 mg)

Procedure:

  • In a microwave-safe reaction vessel, combine N-phenyl-o-phenylenediamine, benzaldehyde, and Er(OTf)₃.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 60°C for 5-10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow General Workflow for Benzimidazole Synthesis start Start: Select Synthesis Method reactants Combine o-phenylenediamine and aldehyde/carboxylic acid start->reactants conditions Apply Reaction Conditions (Solvent, Catalyst, Temperature) reactants->conditions monitor Monitor Reaction (e.g., TLC) conditions->monitor workup Reaction Work-up (Quenching, Extraction) monitor->workup purification Purification (Recrystallization, Chromatography) workup->purification product Final Product: 2-Substituted Benzimidazole purification->product side_product Side Product: N-Alkylated Benzimidazole purification->side_product

Caption: A generalized experimental workflow for the synthesis of benzimidazoles.

troubleshooting_logic Troubleshooting N-Alkylation start Problem: High N-Alkylation check_solvent Is the solvent aprotic? start->check_solvent change_solvent Action: Switch to a protic solvent (e.g., EtOH, H₂O) check_solvent->change_solvent Yes check_temp Is the temperature high? check_solvent->check_temp No re_evaluate Re-evaluate Product Mixture change_solvent->re_evaluate lower_temp Action: Lower the reaction temperature check_temp->lower_temp Yes check_catalyst Is a non-selective catalyst being used? check_temp->check_catalyst No lower_temp->re_evaluate change_catalyst Action: Use a catalyst known for 2-substitution check_catalyst->change_catalyst Yes change_catalyst->re_evaluate

Caption: A decision-making diagram for troubleshooting N-alkylation side products.

References

Technical Support Center: Scaling Up the Synthesis of 2-Isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-Isobutyl-1H-benzimidazole, with a focus on scaling up the process from laboratory to pilot plant or industrial production. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the Phillips-Ladenburg synthesis. This reaction involves the condensation of o-phenylenediamine with isovaleric acid under acidic conditions. This one-pot method is advantageous due to its high atom economy and the relatively low cost of starting materials.

Q2: What are the critical safety precautions to consider when handling the reactants?

A2: Both o-phenylenediamine and isovaleric acid present significant hazards.

  • o-Phenylenediamine: It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer and is very toxic to aquatic life.[1][2] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3]

  • Isovaleric Acid: This compound is corrosive and can cause severe skin burns and eye damage.[4][5] It also has a strong, unpleasant odor.[4] Use in a well-ventilated area and wear chemical-resistant gloves and eye protection.[4][6]

Q3: My reaction is not going to completion. What are the likely causes?

A3: Incomplete conversion can be due to several factors. Firstly, ensure your reagents, particularly the o-phenylenediamine, are pure, as impurities can inhibit the reaction. Secondly, the reaction often requires elevated temperatures to proceed at a reasonable rate; ensure your reaction mixture is reaching and maintaining the target temperature. Finally, insufficient reaction time can also be a cause. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).

Q4: I am observing the formation of significant byproducts. How can I minimize them?

A4: Side reactions can occur, particularly at higher temperatures. The primary byproduct is often from the di-acylation of o-phenylenediamine. To minimize this, a slight excess of o-phenylenediamine can be used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side products, which often appear as colored impurities.

Q5: What is the most effective method for purifying this compound at a large scale?

A5: For large-scale purification, crystallization is generally preferred over chromatography due to cost and efficiency. This compound is a solid at room temperature, making it amenable to crystallization. A suitable solvent system should be identified through small-scale screening to ensure good recovery and purity.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Product loss during workup and purification.- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; typically, refluxing in a suitable solvent is required. - Minimize aqueous washes if the product shows some water solubility. - Optimize the crystallization solvent system to maximize recovery.
Product is an Oil or Gummy Solid - Presence of impurities depressing the melting point. - The product is coming out of the solution above its melting point.- Attempt to purify a small sample by column chromatography to obtain a seed crystal. - Re-dissolve the oil in a solvent and attempt to precipitate the product by adding an anti-solvent slowly. - Ensure the cooling process during crystallization is slow and gradual.
Dark-Colored Product - Oxidation of o-phenylenediamine or the product. - Formation of polymeric byproducts at high temperatures.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen). - Purify the o-phenylenediamine before use if it is discolored. - Treat the crude product solution with activated carbon before crystallization to remove colored impurities.
Difficulty with Filtration - Very fine crystals are formed. - The product is too soluble in the wash solvent.- Allow the crystallization to proceed slowly to encourage the growth of larger crystals. - Use a pre-chilled wash solvent to minimize product loss. - Consider using a different filtration technique, such as a centrifuge.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is suitable for producing a gram-scale quantity of the target compound.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Isovaleric acid (1.1 eq)

  • 4 M Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine and 4 M hydrochloric acid.

  • To this stirred suspension, add isovaleric acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (Mobile phase: Ethyl acetate/Hexane 1:1).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until the pH is approximately 8-9. The product will precipitate as a solid.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For further purification, recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water). If the solution is colored, treat with activated carbon before crystallization.

  • Dry the purified crystals under vacuum.

Scale-Up Considerations and Protocol

When scaling up the synthesis, the following points are critical:

  • Heat Management: The condensation reaction is exothermic. A jacketed reactor with efficient cooling is necessary to control the temperature, especially during the initial stages.

  • Reagent Addition: For larger batches, the isovaleric acid should be added portion-wise or via an addition funnel to manage the exotherm.

  • Mixing: Efficient overhead stirring is crucial to ensure a homogeneous reaction mixture and prevent localized overheating.

Scaled-Up Protocol:

  • Charge a jacketed glass-lined reactor with o-phenylenediamine and 4 M hydrochloric acid.

  • Start the agitator and begin heating the mixture to 80-90 °C.

  • Slowly add isovaleric acid to the reactor over 1-2 hours, maintaining the internal temperature below 110 °C.

  • After the addition is complete, maintain the reaction at reflux for 6-8 hours, monitoring for completion by TLC or HPLC.

  • Cool the reactor to 20-25 °C.

  • Slowly add 10% sodium hydroxide solution to neutralize the acid, keeping the temperature below 40 °C.

  • The product will precipitate. Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Isolate the product by centrifugation or filtration.

  • Wash the filter cake with water until the filtrate is neutral.

  • The wet cake can be recrystallized from a suitable solvent system (e.g., ethanol/water) in a separate vessel.

  • Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
o-PhenylenediamineC₆H₈N₂108.1495-54-5Toxic, Carcinogen, Skin Sensitizer, Environmental Hazard
Isovaleric AcidC₅H₁₀O₂102.13503-74-2Corrosive, Causes severe burns
This compoundC₁₁H₁₄N₂174.245851-45-6(Assumed) Irritant

Table 2: Typical Reaction Parameters

ParameterLab-ScaleScaled-Up
Batch Size 10 g10 kg
o-Phenylenediamine 10 g (0.0925 mol)10 kg (92.5 mol)
Isovaleric Acid 10.4 g (0.1017 mol)10.4 kg (101.7 mol)
4 M HCl 50 mL50 L
Reaction Temperature 100-110 °C100-110 °C
Reaction Time 4-6 hours6-8 hours
Expected Yield 80-90%85-95%

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification o_phenylenediamine o-Phenylenediamine condensation Phillips-Ladenburg Condensation o_phenylenediamine->condensation isovaleric_acid Isovaleric Acid isovaleric_acid->condensation neutralization Neutralization condensation->neutralization Crude Product filtration Filtration neutralization->filtration crystallization Crystallization filtration->crystallization final_product 2-Isobutyl-1H- benzimidazole crystallization->final_product Purified Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_purity Analyze Reactant Purity check_reaction->check_purity Complete optimize_time Increase Reaction Time check_reaction->optimize_time Incomplete optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure purify_reactants Purify Starting Materials check_purity->purify_reactants Impure check_workup Review Workup Procedure optimize_temp->check_workup optimize_time->check_workup purify_reactants->check_workup optimize_cryst Optimize Crystallization check_workup->optimize_cryst

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 2-Isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Isobutyl-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between o-phenylenediamine and isobutyraldehyde. This reaction is typically acid-catalyzed and can be performed under various conditions, including conventional heating or microwave irradiation.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are o-phenylenediamine and isobutyraldehyde. A variety of catalysts can be used to facilitate the reaction, with p-toluenesulfonic acid (p-TsOH) being a common choice.[2] Solvents such as ethanol or dimethylformamide (DMF) are often employed.[2][3]

Q3: My final product is highly colored (yellow to brown). What is the likely cause?

A3: The formation of colored impurities is a common issue in benzimidazole synthesis. This is often due to the oxidation of the o-phenylenediamine starting material or intermediates. Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[1]

Q4: How can I purify the crude this compound?

A4: Common purification techniques include recrystallization and column chromatography. For recrystallization, solvents like ethanol or ethanol/water mixtures are often effective. Column chromatography using silica gel with an eluent system such as ethyl acetate/hexane can be used to separate the product from less polar or more polar impurities.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive catalyst. 4. Side reactions consuming starting materials.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are not fully consumed. 2. Optimize the reaction temperature. For the condensation with isobutyraldehyde, heating is typically required. 3. Use a fresh batch of catalyst. 4. Control the reaction temperature and consider adding the isobutyraldehyde slowly to the reaction mixture to minimize side reactions.
Presence of a Major Impurity with a Higher Molecular Weight 1. Self-condensation of isobutyraldehyde (aldol condensation) followed by reaction with o-phenylenediamine. 2. Formation of N,N'-bis(isobutylidene)benzene-1,2-diamine.1. Maintain a controlled temperature to disfavor the self-condensation of isobutyraldehyde. 2. Use a slight excess of o-phenylenediamine or add the aldehyde dropwise to the diamine solution to favor the 1:1 condensation.
Product is an Oil or Difficult to Crystallize 1. Presence of unreacted starting materials or solvent residues. 2. Formation of multiple, closely related impurities.1. Ensure complete removal of the solvent under reduced pressure. Wash the crude product thoroughly to remove unreacted starting materials. 2. Purify the product using column chromatography to separate the target compound from impurities.
Discolored Product (Yellow/Brown) 1. Oxidation of o-phenylenediamine or reaction intermediates.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use purified, colorless o-phenylenediamine. 3. Treat a solution of the crude product with activated charcoal before recrystallization.

Quantitative Data on Impurities

While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a general overview of common impurity types and their potential impact on the final product purity. The actual percentages can vary significantly based on the reaction conditions.

Impurity Type Common Examples Typical Purity Impact (if not removed) Analytical Detection Method
Unreacted Starting Materials o-Phenylenediamine, Isobutyraldehyde1-10%HPLC, GC-MS, NMR
Intermediate Products N-isobutylidene-benzene-1,2-diamine1-5%HPLC, LC-MS, NMR
Side-Reaction Products Products from isobutyraldehyde self-condensation, N,N'-bis(isobutylidene)benzene-1,2-diamine2-15%HPLC, LC-MS, NMR
Degradation Products Oxidation products of o-phenylenediamine0.5-5%HPLC, UV-Vis

Experimental Protocols

Synthesis of this compound via Condensation of o-Phenylenediamine with Isobutyraldehyde

This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted benzimidazoles.[2]

Materials:

  • o-Phenylenediamine

  • Isobutyraldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Dimethylformamide (DMF)

  • Sodium carbonate (Na2CO3)

  • Water

  • Ethanol (for recrystallization)

  • Ethyl acetate and Hexane (for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in DMF.

  • Add a catalytic amount of p-TsOH (e.g., 0.1 eq) to the solution.

  • Slowly add isobutyraldehyde (1.1 eq) to the mixture while stirring.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the acid and precipitate the crude product.

  • Stir for 30 minutes, then collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Visualizations

G Troubleshooting Logic for this compound Synthesis start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring workup Work-up and Isolation reaction_monitoring->workup Reaction Complete troubleshoot_yield Troubleshoot Yield: - Check reaction time/temp - Check catalyst activity reaction_monitoring->troubleshoot_yield Incomplete Reaction analysis Analyze Crude Product (HPLC, NMR) workup->analysis pure_product Pure Product analysis->pure_product High Purity low_yield Low Yield? analysis->low_yield Low Purity/Yield colored_product Colored Product? low_yield->colored_product No low_yield->troubleshoot_yield Yes multiple_spots Multiple Spots on TLC? colored_product->multiple_spots No troubleshoot_color Troubleshoot Color: - Use purified starting materials - Use inert atmosphere - Activated carbon treatment colored_product->troubleshoot_color Yes multiple_spots->pure_product No, single spot troubleshoot_purity Troubleshoot Purity: - Optimize reaction conditions - Column Chromatography multiple_spots->troubleshoot_purity Yes troubleshoot_yield->start troubleshoot_color->workup troubleshoot_purity->workup G Synthesis Pathway and Impurity Formation OPD o-Phenylenediamine Schiff_Base Schiff Base Intermediate OPD->Schiff_Base + Isobutyraldehyde Oxidized_OPD Oxidized o-Phenylenediamine OPD->Oxidized_OPD Oxidation Bis_Adduct N,N'-bis(isobutylidene) benzene-1,2-diamine OPD->Bis_Adduct + 2x Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Schiff_Base Aldol_Product Isobutyraldehyde Self-Condensation Product Isobutyraldehyde->Aldol_Product Self-Condensation Isobutyraldehyde->Bis_Adduct Product This compound Schiff_Base->Product Cyclization/ Oxidation

References

Validation & Comparative

Navigating the Biological Landscape of 2-Alkyl-Benzimidazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship of 2-alkyl-benzimidazole isomers reveals that subtle changes in the alkyl chain can significantly influence their antimicrobial and anticancer properties. While direct comparative studies on isomers are limited, a comprehensive review of the available literature on 2-substituted benzimidazoles allows for an insightful exploration of these differences.

Benzimidazole and its derivatives have long been a focal point in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the compound's biological efficacy. This guide provides a comparative overview of the biological activity of 2-alkyl-benzimidazole isomers, drawing upon structure-activity relationship (SAR) studies to highlight how the branching and length of the alkyl chain can modulate their therapeutic potential.

Comparative Antimicrobial Activity

The antimicrobial potency of 2-alkyl-benzimidazoles is influenced by the nature of the alkyl substituent. Generally, the presence of an alkyl group at the 2-position contributes to the antimicrobial activity, with variations observed based on the chain length and isomerization.

While a direct head-to-head comparison of isomers like 2-n-propyl-benzimidazole and 2-isopropyl-benzimidazole is not extensively documented in a single study, the broader literature on 2-substituted benzimidazoles provides valuable insights. It has been observed that the lipophilicity conferred by the alkyl chain can enhance the ability of the molecule to penetrate bacterial cell membranes. However, the optimal chain length and degree of branching for maximal activity can vary depending on the specific microbial strain.

Table 1: Illustrative Antimicrobial Activity of 2-Substituted Benzimidazole Derivatives

CompoundTarget MicroorganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
2-methyl-benzimidazoleStaphylococcus aureusModerate Activity[1][2]
2-ethyl-benzimidazoleEscherichia coliVaries with study
2-aryl-benzimidazolesEnterococcus faecalisMIC = 0.25–1 μg mL−1 for some derivatives[1]

Note: This table is a representative summary based on available literature and does not represent a direct comparative study of isomers under identical conditions.

Comparative Anticancer Activity

In the realm of oncology, 2-alkyl-benzimidazole derivatives have emerged as promising candidates, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The structure of the 2-alkyl substituent is a key determinant of this anticancer potential.

For instance, studies on different 2-substituted benzimidazoles have shown that modifications at this position can significantly impact their antiproliferative activity. While specific data on isomers is scarce, the general trend suggests that the size and steric hindrance of the alkyl group can influence the molecule's interaction with biological targets.

Table 2: Illustrative Anticancer Activity of 2-Substituted Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-arylbenzimidazole derivative 23Chronic myeloid leukemia (K-562)2.0[1]
2-arylbenzimidazole derivative 23Non-Hodgkin's lymphoma (Z-138)2.0[1]
1,2-disubstituted benzimidazole 2aLung cancer (A549)111.70[2]
1,2-disubstituted benzimidazole 2aColon cancer (DLD-1)185.30[2]

Note: This table provides examples of the anticancer activity of various 2-substituted benzimidazoles to illustrate the potential of this class of compounds. It is not a direct comparison of isomers.

Experimental Protocols

The biological activities of 2-alkyl-benzimidazole isomers are typically evaluated using a range of standardized in vitro assays.

Antimicrobial Susceptibility Testing

A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Another method is the agar well diffusion assay .

  • Plate Preparation: A sterile agar medium is poured into Petri dishes and allowed to solidify. The surface is then uniformly inoculated with the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar.

  • Compound Addition: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition around each well is measured to determine the extent of antimicrobial activity.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Signaling Pathways and Experimental Workflows

The biological effects of 2-alkyl-benzimidazoles can be visualized through signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis Start Start Synth Synthesis of 2-Alkyl-Benzimidazole Isomers Start->Synth Char Structural Characterization (NMR, MS) Synth->Char Antimicrobial Antimicrobial Screening Char->Antimicrobial Anticancer Anticancer Screening Char->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR

General experimental workflow for comparing 2-alkyl-benzimidazole isomers.

apoptosis_pathway Benzimidazole 2-Alkyl-Benzimidazole Isomer Target Cellular Target (e.g., Tubulin, Kinase) Benzimidazole->Target Signal Signal Transduction Cascade Target->Signal Caspase Caspase Activation Signal->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A simplified potential signaling pathway for anticancer activity.

References

The Versatile Benzimidazole Core: A Comparative Analysis of 2-Isobutyl-1H-benzimidazole's Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents. A comprehensive analysis of the structure-activity relationship (SAR) of 2-substituted benzimidazoles reveals the critical role of the C-2 position in defining their pharmacological profile. This guide provides a comparative look at 2-isobutyl-1H-benzimidazole, contextualizing its potential within the broader landscape of anticancer, antimicrobial, and anti-inflammatory research, supported by established experimental data and protocols.

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery, known to interact with a multitude of biological targets.[1][2] Modifications at the N-1, C-2, and C-5/6 positions have been extensively explored to modulate the biological activities of these compounds.[3] The substituent at the C-2 position, in particular, plays a pivotal role in determining the molecule's interaction with target enzymes and receptors.

Comparative Analysis of Biological Activity

While direct and extensive experimental data for this compound is limited in publicly available research, we can infer its potential activity by comparing it with structurally related 2-alkyl-benzimidazoles and other substituted analogs. The isobutyl group, with its branched alkyl chain, can influence the compound's lipophilicity and steric profile, which are key determinants of biological activity.

Anticancer Activity

Benzimidazole derivatives are known to exhibit anticancer properties through various mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[4][5] The substitution at the C-2 position significantly impacts this activity. For instance, studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown that the nature of the substituent on the phenyl ring and the length of the N-alkyl chain are crucial for cytotoxicity.[6]

Compound/DrugCell LineIC50 (µM)Reference
2-(substituted phenyl)-1H-benzimidazole derivative (Compound 2g) MDA-MB-231Potent[6]
N-alkylated 2-(substituted phenyl)-1H-benzimidazole (various) VariousVaried[6]
Doxorubicin (Standard) VariousPotent[7]

Table 1: Comparative in vitro anticancer activity of representative benzimidazole derivatives and a standard drug. The activity of this compound is yet to be specifically reported in similar assays.

Antimicrobial Activity

The benzimidazole scaffold is a component of several established antimicrobial agents. The nature of the substituent at the C-2 position influences the compound's ability to penetrate microbial cell walls and interact with essential enzymes. Studies on N-alkyl and N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole have demonstrated that modifications at the N-1 position can significantly affect their antifungal and antibacterial potency.[8]

A study on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives revealed that longer alkyl chains at the N-1 position can enhance antibacterial activity, particularly against Gram-positive bacteria.[6] This suggests that the lipophilicity conferred by the alkyl group is beneficial for antimicrobial action. We can extrapolate that the isobutyl group at the C-2 position would similarly enhance lipophilicity, potentially contributing to antimicrobial efficacy.

Compound/DrugOrganismMIC (µg/mL)Reference
N-heptyl-2-(substituted phenyl)-1H-benzimidazole S. aureusPotent[6]
N-heptyl-2-(substituted phenyl)-1H-benzimidazole MRSAPotent[6]
Amikacin (Standard) S. faecalis, S. aureus, MRSA8, 4, 4[6]

Table 2: Comparative in vitro antimicrobial activity of representative N-alkylated benzimidazole derivatives and a standard antibiotic. The MIC for this compound is not currently available in the reviewed literature.

Anti-inflammatory Activity

Benzimidazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX).[3] The structure-activity relationship for anti-inflammatory benzimidazoles indicates that substitutions at the N-1 and C-2 positions are critical. For example, some 1,2-disubstituted benzimidazoles have demonstrated potent anti-inflammatory effects.[3] The isobutyl group at the C-2 position could potentially enhance the interaction with the hydrophobic channels of inflammatory enzymes.

Compound/DrugAssayActivityReference
1,2-disubstituted benzimidazoles (various) Carrageenan-induced paw edemaSignificant inhibition[3]
Indomethacin (Standard) Carrageenan-induced paw edemaSignificant inhibition[9]

Table 3: Comparative in vivo anti-inflammatory activity of representative benzimidazole derivatives and a standard NSAID. Specific data for this compound is needed for a direct comparison.

Experimental Protocols

To facilitate further research and comparative studies on this compound, detailed methodologies for key biological assays are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[7]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[11]

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.[11]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria and at an appropriate temperature and duration for fungi.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of compounds.[12][13]

Protocol:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer this compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[9]

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[12][13]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.[13]

Visualizing the Scientific Workflow

To provide a clear overview of the research process for evaluating a novel compound like this compound, the following workflow diagram is presented.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 In Vivo Validation cluster_3 Data Analysis & SAR Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Anti_inflammatory_vitro In Vitro Anti-inflammatory Assays (e.g., COX inhibition) Characterization->Anti_inflammatory_vitro Data_Analysis Quantitative Data Analysis (IC50, MIC) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory_vivo In Vivo Anti-inflammatory Model (e.g., Paw Edema) Anti_inflammatory_vitro->Anti_inflammatory_vivo Toxicity Preliminary Toxicity Studies Anti_inflammatory_vivo->Toxicity Anti_inflammatory_vivo->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of this compound.

The following diagram illustrates a simplified representation of a potential mechanism of action for benzimidazole derivatives in cancer, highlighting the disruption of microtubule dynamics which is a common target for this class of compounds.

G Benzimidazole This compound Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: A potential signaling pathway for the anticancer activity of this compound.

Conclusion

The structure-activity relationship of this compound presents a compelling area for future research. Based on the analysis of related benzimidazole derivatives, the isobutyl substituent at the C-2 position is anticipated to confer a favorable lipophilic character that could enhance its anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental protocols offer a standardized framework for the systematic evaluation of this and other novel benzimidazole compounds, enabling robust and comparable data generation. Further empirical studies are essential to fully elucidate the therapeutic potential of this compound and to refine the understanding of its structure-activity relationship.

References

A Comparative Guide to 2-Isobutyl-1H-benzimidazole and Other Benzimidazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 2-Isobutyl-1H-benzimidazole against other notable benzimidazole derivatives. While direct experimental data for this compound is not extensively available in the public domain, this guide leverages structure-activity relationship (SAR) studies of the broader 2-alkyl-benzimidazole class to project its potential therapeutic activities. This comparison is supported by experimental data for representative benzimidazole derivatives across antiparasitic, anticancer, and antimicrobial applications.

Benzimidazole, a heterocyclic aromatic organic compound, serves as a crucial scaffold in medicinal chemistry due to its structural similarity to naturally occurring purine nucleotides.[1][2] This allows its derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antiparasitic, anticancer, antiviral, and anti-inflammatory effects.[3][4][5] The therapeutic efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.[1][6]

Performance Comparison of Benzimidazole Derivatives

The isobutyl group at the 2-position of the benzimidazole ring is a small, non-polar alkyl substituent. Based on structure-activity relationship studies of 2-substituted benzimidazoles, the nature of this group can significantly influence the compound's biological activity. For instance, in anthelmintic benzimidazoles, the substituent at the 2-position is crucial for its binding to β-tubulin.[7] In anticancer and antimicrobial agents, modifications at this position can affect the compound's interaction with various enzymes and cellular targets.[4][8]

To provide a comparative context, the following table summarizes the biological activities of several well-characterized benzimidazole derivatives.

Compound NameStructurePrimary ActivityMechanism of ActionIC50/Activity Data
This compound c1ccc2c(c1)nc(--INVALID-LINK--CC)n2Anthelmintic (projected), Anticancer (projected), Antimicrobial (projected)Inhibition of microtubule polymerization, potential kinase inhibition, disruption of microbial cell processes (projected based on SAR)Data not available
Albendazole 2-(methoxycarbonylamino)-5-propylthio-1H-benzimidazoleAnthelminticInhibition of microtubule polymerization by binding to β-tubulin.[9][10]Broad-spectrum activity against various helminths.[11][12]
Mebendazole Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamateAnthelminticInhibition of microtubule polymerization, leading to glucose uptake inhibition in parasites.[9][10]Effective against a range of intestinal nematodes.[11][13]
[Compound 5a from Saber et al., 2021] Benzimidazole-triazole hybridAnticancerEGFR, VEGFR-2, and Topo II inhibition.[14]IC50 = 0.086 µM (EGFR), 2.52 µM (Topo II); Potent against HepG-2, HCT-116, MCF-7, and HeLa cell lines.[14]
[Compound 18 from a study on benzimidazole-triazole hybrids] Benzimidazole-triazole hybridAnticancerInduction of apoptosis, cell cycle arrest at sub-G1 phase, increased ROS levels.[15]IC50 = 0.63 µM (A549), 0.99 µM (NCI-H460), 1.3 µM (MCF-7), 0.94 µM (MDA-MB-231).[15]
[Compound from a study on 2-substituted benzimidazoles] 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazoleAntibacterialNot specifiedMIC < 4 µg/mL against E. coli and S. aureus.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of benzimidazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1x10^5 cells/mL and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium. The cells are then treated with these concentrations and incubated for 48 hours.

  • MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[17]

In Vitro Anthelmintic Activity Assay

This assay evaluates the efficacy of compounds against parasitic worms.

  • Worm Collection: Adult Indian earthworms (Pheretima posthuma) are commonly used due to their anatomical and physiological resemblance to intestinal roundworms.[18]

  • Compound Preparation: Test compounds and a standard drug (e.g., Albendazole, Piperazine citrate) are prepared in solutions of varying concentrations.

  • Exposure: Earthworms are placed in petri dishes containing the test solutions.

  • Observation: The time taken for paralysis (no movement when shaken vigorously) and death (no movement when dipped in warm water) is recorded.[18]

Antibacterial Activity Assay (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[16]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzimidazole derivatives stem from their ability to interact with multiple cellular targets and signaling pathways.

Anthelmintic Mechanism of Action

The primary mechanism of anthelmintic benzimidazoles is the disruption of microtubule polymerization.

Anthelmintic_Mechanism BZ Benzimidazole Derivative BetaTubulin Parasite β-Tubulin BZ->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits CellDivision Inhibition of Cell Division Microtubule->CellDivision GlucoseUptake Impaired Glucose Uptake Microtubule->GlucoseUptake ParalysisDeath Paralysis & Death of Parasite CellDivision->ParalysisDeath GlucoseUptake->ParalysisDeath

Caption: Anthelmintic mechanism of benzimidazoles.

Benzimidazole derivatives, such as albendazole and mebendazole, bind to the β-tubulin subunit of the parasite, inhibiting its polymerization into microtubules.[7][9][10] This disruption of the microtubule cytoskeleton interferes with essential cellular processes like cell division and glucose uptake, ultimately leading to the paralysis and death of the parasite.[9]

Anticancer Signaling Pathways

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Anticancer_Signaling cluster_0 Receptor Tyrosine Kinases cluster_1 Downstream Signaling cluster_2 Cellular Processes EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation BZ Benzimidazole Derivative Proliferation->BZ Inhibited by Angiogenesis->BZ Inhibited by Apoptosis Apoptosis BZ->EGFR Inhibits BZ->VEGFR2 Inhibits BZ->Apoptosis Induces Drug_Screening_Workflow Synthesis Synthesis of Benzimidazole Derivatives PrimaryScreening Primary Screening (e.g., Cytotoxicity Assay) Synthesis->PrimaryScreening SecondaryScreening Secondary Screening (e.g., Target-based Assays) PrimaryScreening->SecondaryScreening LeadIdentification Lead Compound Identification SecondaryScreening->LeadIdentification LeadOptimization Lead Optimization (SAR Studies) LeadIdentification->LeadOptimization Preclinical Preclinical Studies (In vivo models) LeadOptimization->Preclinical

References

Unraveling the Action of 2-Isobutyl-1H-benzimidazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 27, 2025 – In the dynamic landscape of drug discovery, the benzimidazole scaffold remains a cornerstone for developing novel therapeutic agents. This guide offers a comprehensive comparison of 2-Isobutyl-1H-benzimidazole and its derivatives, focusing on the validation of their mechanism of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to provide an objective performance analysis against relevant alternatives.

Core Focus: 2-Amino-1-isobutylbenzimidazole's Anticancer Potential

Recent studies have highlighted the significant biological activities of a closely related derivative, 2-Amino-1-isobutylbenzimidazole. This compound has demonstrated notable antioxidative and antiproliferative properties, positioning it as a compound of interest in oncology research.

Antiproliferative Activity

In vitro studies have shown that 2-Amino-1-isobutylbenzimidazole exhibits potent antiproliferative effects against human colorectal carcinoma (HCT116) and non-small cell lung cancer (H460) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been quantified and are presented below in comparison to a standard chemotherapeutic agent.

CompoundHCT116 (IC50 in µM)H460 (IC50 in µM)
2-Amino-1-isobutylbenzimidazole~0.6~0.4
Doxorubicin (Standard)0.065Not specified

Caption: Comparative antiproliferative activity of 2-Amino-1-isobutylbenzimidazole.

While the precise mechanism of its antiproliferative action is still under investigation, the induction of apoptosis is a common pathway for many benzimidazole derivatives.[1][2][3] Further research is required to definitively establish the apoptotic pathways triggered by 2-Amino-1-isobutylbenzimidazole.

Antioxidant Capacity

The antioxidant potential of 2-Amino-1-isobutylbenzimidazole has also been evaluated, demonstrating its ability to counteract oxidative stress, a factor implicated in the progression of many diseases, including cancer.

CompoundDPPH IC50 (mM)FRAP (mmolFe2+/mmolC)
2-Amino-1-isobutylbenzimidazole~3.78538.81

Caption: Antioxidant activity of 2-Amino-1-isobutylbenzimidazole.

Exploring the Broader Benzimidazole Landscape

The benzimidazole core structure is present in numerous compounds with a wide array of pharmacological activities, including antimicrobial, anthelmintic, and antiviral effects.[4] The specific substitutions on the benzimidazole ring play a crucial role in determining the compound's biological target and mechanism of action.

For instance, other benzimidazole derivatives have been shown to act through various mechanisms such as:

  • Dihydrofolate Reductase (DHFR) Inhibition: Some N,2,6-trisubstituted 1H-benzimidazole derivatives have been identified as potential antimicrobial and anticancer agents by targeting DHFR.[4]

  • Tubulin Polymerization Inhibition: This mechanism is a key target for several anticancer benzimidazoles.

  • EGFR and BRAFV600E Dual Inhibition: Certain benzimidazole-based compounds have shown promise as dual inhibitors of these key oncogenic kinases.[3]

Experimental Protocols: A Foundation for Validation

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays mentioned.

Antiproliferative WST-1 Assay

This colorimetric assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Workflow:

G cluster_0 Cell Seeding & Treatment cluster_1 Incubation & Reagent Addition cluster_2 Measurement & Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_wst1 Add WST-1 reagent incubate2->add_wst1 incubate3 Incubate for 1-4h add_wst1->incubate3 measure Measure absorbance at 450 nm incubate3->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow for the WST-1 antiproliferative assay.

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plates for 48 hours under standard cell culture conditions.

  • Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Workflow:

G cluster_0 Preparation cluster_1 Reaction & Incubation cluster_2 Measurement & Calculation prep_dpph Prepare 0.1 mM DPPH in methanol mix Mix DPPH solution with compound prep_dpph->mix prep_sample Prepare compound dilutions prep_sample->mix incubate Incubate in the dark (30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition measure->calculate

Caption: Workflow for the DPPH antioxidant assay.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compound.

  • Add the compound solution to the DPPH solution and mix.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.[5]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the antioxidant capacity of a compound by its ability to reduce ferric iron.

Workflow:

G cluster_0 Reagent Preparation cluster_1 Reaction & Incubation cluster_2 Measurement & Analysis prep_frap Prepare FRAP reagent mix Mix FRAP reagent with compound prep_frap->mix prep_sample Prepare compound dilutions prep_sample->mix incubate Incubate at 37°C (30 min) mix->incubate measure Measure absorbance at 593 nm incubate->measure calculate Determine FRAP value measure->calculate

Caption: Workflow for the FRAP antioxidant assay.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3·6H2O solution.

  • Add the test compound to the FRAP reagent.

  • Incubate the mixture at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value by comparing the absorbance change to that of a ferrous sulfate standard.

Future Directions and Conclusion

The data presented underscores the potential of 2-Amino-1-isobutylbenzimidazole as a lead compound for the development of novel anticancer agents. However, a complete understanding of its mechanism of action requires further investigation, including detailed studies on its apoptotic pathway and its effects on other cellular targets.

For researchers interested in the broader applications of this compound, comparative studies against a wider range of microbial and parasitic targets are warranted. The synthesis and evaluation of additional derivatives with modifications at the N-1 and C-2 positions could also yield compounds with enhanced potency and selectivity.

This guide serves as a foundational resource for the scientific community, providing a clear summary of existing data and standardized protocols to facilitate further research and validation in this promising area of medicinal chemistry.

References

A Comparative Analysis of 2-isobutyl- vs. 2-n-butyl Benzimidazole: Synthesis, Spectral Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two closely related benzimidazole isomers: 2-isobutylbenzimidazole and 2-n-butylbenzimidazole. While both compounds share the same molecular formula, the structural difference in their butyl substituent—a branched isobutyl group versus a linear n-butyl group—can lead to distinct physicochemical properties and biological activities. This report outlines their synthesis, compares their spectral data, and presents available information on their potential pharmacological effects, supported by established experimental protocols.

Physicochemical and Spectral Data Comparison

A summary of the available and predicted physicochemical and spectral data for 2-isobutylbenzimidazole and 2-n-butylbenzimidazole is presented below. Direct experimental data for 2-isobutylbenzimidazole is limited in publicly available literature; therefore, some properties are predicted based on known chemical principles and data from analogous compounds.

Property2-Isobutylbenzimidazole (Predicted/Inferred)2-n-Butylbenzimidazole (Experimental/Predicted)
Molecular Formula C₁₁H₁₄N₂C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol 174.24 g/mol
Melting Point (°C) Not available153 - 154
¹H NMR (ppm) Predicted valuesPredicted values
Aromatic Protons~7.2-7.6 (m, 4H)~7.2-7.6 (m, 4H)
N-H Proton~12.3 (br s, 1H)~12.3 (br s, 1H)
Alkyl Protons~2.7 (d, 2H), ~2.2 (m, 1H), ~1.0 (d, 6H)~2.8 (t, 2H), ~1.8 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H)
¹³C NMR (ppm) Predicted valuesPredicted values
C2~155~155
Aromatic Carbons~115-140~115-140
Alkyl Carbons~42 (CH₂), ~29 (CH), ~22 (CH₃)~35 (CH₂), ~31 (CH₂), ~22 (CH₂), ~14 (CH₃)
Mass Spectrometry (m/z) [M]⁺: 174, Fragments: 131, 118[M]⁺: 174, Fragments: 131, 118

Synthesis and Experimental Protocols

The synthesis of both 2-isobutylbenzimidazole and 2-n-butylbenzimidazole can be achieved via the well-established Phillips-Ladenburg benzimidazole synthesis. This method involves the condensation of o-phenylenediamine with the corresponding carboxylic acid—isovaleric acid for the isobutyl derivative and valeric acid for the n-butyl derivative—typically in the presence of an acid catalyst.

General Synthesis Workflow

G start Starting Materials: o-Phenylenediamine + Isovaleric Acid or Valeric Acid reaction Phillips-Ladenburg Condensation (Acid Catalyst, e.g., 4M HCl, Heat) start->reaction workup Neutralization (e.g., NaHCO₃) & Extraction (e.g., Ethyl Acetate) reaction->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification product Final Product: 2-Isobutylbenzimidazole or 2-n-Butylbenzimidazole purification->product

Figure 1: General workflow for the synthesis of 2-alkylbenzimidazoles.

Detailed Experimental Protocol (Adapted)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1.0 equivalent) in 4 M hydrochloric acid.

  • Addition of Carboxylic Acid: Add the corresponding carboxylic acid (isovaleric acid or valeric acid, 1.1 equivalents) to the suspension.

  • Condensation: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Comparative Biological Activities

Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects. While specific data for 2-isobutyl- and 2-n-butylbenzimidazole are not extensively reported, the influence of the alkyl substituent's structure can be inferred from studies on other 2-alkylbenzimidazoles. The lipophilicity and steric bulk of the butyl isomers are expected to play a role in their interaction with biological targets.

Potential Signaling Pathways

The biological activity of benzimidazole derivatives often involves the inhibition of key cellular processes. For instance, their anticancer effects can be mediated through the inhibition of signaling pathways crucial for cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Metastasis ERK->Proliferation Benzimidazole 2-Alkylbenzimidazole Benzimidazole->VEGFR Inhibition

Comparative Efficacy of 2-Substituted-1H-Benzimidazoles in Preclinical Models of Pain and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of 2-substituted-1H-benzimidazole derivatives in established preclinical models of analgesia and inflammation. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory and analgesic agents. This document summarizes key efficacy data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to facilitate objective comparison with alternative compounds.

Introduction

Benzimidazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer effects.[1][2] The structural versatility of the benzimidazole nucleus allows for substitutions at various positions, significantly influencing its pharmacological profile. This guide focuses on derivatives substituted at the 2-position, particularly those with alkyl and related moieties, and compares their efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Efficacy Data

The following tables summarize the in vivo analgesic and anti-inflammatory activities of representative 2-substituted benzimidazole derivatives compared to standard drugs.

Table 1: Comparison of Peripheral Analgesic Activity of 2-Substituted Benzimidazoles in Acetic Acid-Induced Writhing Model in Mice

CompoundDose (mg/kg)% Inhibition of WrithingReference CompoundDose (mg/kg)% Inhibition of Writhing
Compound 1 (a 2-substituted benzimidazole) 2572.03%Aceclofenac2585.59%
5079.66%
Compound 2 (a 2-substituted benzimidazole) 2572.88%Aceclofenac2585.59%
5083.05%
2-methylaminobenzimidazole derivative (7) 10089%Nimesulide50100%
2-(benzo[d][1][3]dioxol-5-yl)-1H-benzo[d]imidazole (BP) 40EffectiveIbuprofen--
80Effective
2-(4-methoxyphenyl)-1H-benzo[d]imidazole (BM) 40EffectiveIbuprofen--

Data compiled from multiple sources.[1][3][4] "Effective" indicates a statistically significant analgesic effect was observed without specific percentage inhibition reported in the source.

Table 2: Comparison of Anti-inflammatory Activity of 2-Substituted Benzimidazoles in Carrageenan-Induced Paw Edema Model in Rats

CompoundDose (mg/kg)% Inhibition of Paw EdemaReference CompoundDose (mg/kg)% Inhibition of Paw Edema
Compound 1 (a 2-substituted benzimidazole) 5087.72%Aceclofenac2592.98%
Compound 2 (a 2-substituted benzimidazole) 5085.96%Aceclofenac2592.98%
2-methylaminobenzimidazole derivative (2) 100100%Nimesulide50100%
N-(1H-benzimidazol-2-ylmethyl) aniline 100100%Nimesulide50100%
N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline 100100%Nimesulide50100%

Data compiled from multiple sources.[1][2][3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.

G Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Injury Cellular Injury / Stimuli Phospholipids Membrane Phospholipids Cell_Injury->Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGs) COX->Prostaglandins synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation mediates Benzimidazoles 2-Substituted Benzimidazoles Benzimidazoles->COX inhibit NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX inhibit

Caption: Inflammatory cascade showing the role of COX enzymes and the inhibitory action of benzimidazoles.

start Start: Acclimatize Mice dosing Administer Test Compounds / Vehicle / Standard Drug start->dosing wait Wait for 30-60 minutes dosing->wait induce Induce Writhing (i.p. injection of 0.6% Acetic Acid) wait->induce observe Observe and Count Writhing Responses for a Set Period induce->observe end End: Calculate % Inhibition observe->end

Caption: Experimental workflow for the acetic acid-induced writhing test for analgesia.

start Start: Measure Initial Paw Volume dosing Administer Test Compounds / Vehicle / Standard Drug start->dosing induce Induce Edema (subplantar injection of 1% Carrageenan) dosing->induce measure Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4 hours) induce->measure end End: Calculate % Inhibition of Edema measure->end

Caption: Experimental workflow for the carrageenan-induced paw edema model for inflammation.

Experimental Protocols

The following are detailed methodologies for the key in vivo efficacy studies cited in this guide.

Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)

This model is used to screen for peripheral analgesic activity.

  • Animals: Swiss albino mice are used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a standard drug group (e.g., Aceclofenac, 25 mg/kg), and test groups receiving different doses of the benzimidazole derivatives (e.g., 25 and 50 mg/kg). Doses are typically administered orally.

  • Induction of Writhing: After a set period post-dosing (e.g., 60 minutes), abdominal constrictions (writhes) are induced by an intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 ml/kg body weight).[4]

  • Observation: Immediately after the acetic acid injection, the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a specified duration (e.g., 10 or 20 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

  • Animals: Wistar rats are typically used. The animals are fasted prior to the experiment.

  • Grouping and Dosing: Animals are divided into a control group, a standard drug group (e.g., Nimesulide, 50 mg/kg), and test groups receiving the benzimidazole derivatives (e.g., 100 mg/kg). Dosing is usually oral.

  • Induction of Edema: One hour after the administration of the test or standard compounds, acute inflammation is induced by a subplantar injection of 0.1 ml of a 1% carrageenan solution into the right hind paw of each rat.[3]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of paw edema is calculated for each time point using the formula: % Inhibition = [(Vt in control - Vt in test group) / Vt in control] x 100, where Vt is the mean increase in paw volume.

Conclusion

The presented data indicates that 2-substituted-1H-benzimidazole derivatives exhibit significant in vivo analgesic and anti-inflammatory properties, with some compounds demonstrating efficacy comparable to or even exceeding that of standard NSAIDs in preclinical models. The observed activity is likely mediated, at least in part, through the inhibition of cyclooxygenase enzymes, a key target in the inflammatory pathway. The favorable activity profile of these compounds warrants further investigation and optimization for the development of novel anti-inflammatory and analgesic therapeutics.

References

A Comparative Guide to the Cross-Reactivity of Benzimidazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its privileged nature, however, presents a dual-edged sword: while offering a versatile framework for potent and selective inhibitors, it also carries an inherent risk of cross-reactivity with unintended biological targets. This can lead to unforeseen side effects or polypharmacology, where a single compound interacts with multiple targets. Understanding the cross-reactivity profile of any novel benzimidazole derivative is therefore a critical step in preclinical drug development.

Due to the limited publicly available data on the specific cross-reactivity of 2-Isobutyl-1H-benzimidazole, this guide provides a comparative analysis of three well-characterized benzimidazole-based kinase inhibitors. These compounds—a promiscuous inhibitor, a highly selective inhibitor, and a multi-targeted inhibitor—illustrate the diverse selectivity profiles that can be achieved with the benzimidazole scaffold and underscore the importance of comprehensive off-target screening.

Comparative Analysis of Benzimidazole-Based Kinase Inhibitors

The following sections detail the cross-reactivity profiles of three distinct benzimidazole derivatives, providing a snapshot of the spectrum of selectivity achievable with this chemical class.

1. PF-670462: A Promiscuous Casein Kinase 1 (CK1) Inhibitor

PF-670462 is a potent inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). While initially developed as a selective tool compound, broader kinase profiling has revealed significant off-target activity. This makes it an excellent case study for illustrating the importance of comprehensive screening to uncover a compound's full spectrum of activity.

2. Idelalisib (CAL-101): A Highly Selective Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitor

Idelalisib is an FDA-approved drug for the treatment of certain B-cell malignancies. Its therapeutic success is, in part, attributed to its high selectivity for the delta isoform of PI3K, minimizing off-target effects associated with the inhibition of other PI3K isoforms that are crucial for normal cellular function.

3. Nintedanib (BIBF 1120): A Multi-Targeted Angiokinase Inhibitor

Nintedanib is an anti-cancer and anti-fibrotic agent that was designed to inhibit multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. Its clinical efficacy stems from its ability to simultaneously block the signaling of Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).

Data Presentation: Quantitative Cross-Reactivity Profiles

The following tables summarize the inhibitory activities of the selected benzimidazole derivatives against their primary targets and a selection of off-targets. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

Table 1: Cross-Reactivity Profile of PF-670462

Primary Targets IC50 (nM) Key Off-Targets (selected from a KINOMEscan® panel of 442 kinases) % Inhibition at 10 µM
CK1ε 7.7[1][2] JNK1 ≥90
CK1δ 14[1][2] p38α ≥90
EGFR ≥90
FLT3 ≥90
GSK3β ≥90
MARK1 ≥90
NUAK1 ≥90

| | | ROCK2 | ≥90 |

Table 2: Cross-Reactivity Profile of Idelalisib (CAL-101)

Primary Target IC50 (nM) Key Off-Targets IC50 (nM)
PI3Kδ 2.5[3][4] PI3Kγ 2,100[5]
PI3Kβ 4,000[5]
PI3Kα 8,600[5]
mTOR >4,000
DNA-PK >4,000
hVPS34 >4,000

| | | Inactive against a panel of 402 diverse kinases at 10 µM[6] | |

Table 3: Cross-Reactivity Profile of Nintedanib (BIBF 1120)

Primary Targets IC50 (nM) Key Off-Targets IC50 (nM)
VEGFR2 13[7][8] Lck 16[9]
VEGFR3 13[7][8] FLT3 26[9]
VEGFR1 34[7][8] Src 156[9]
FGFR2 37[7][8] Lyn 195[9]
PDGFRα 59[7][8]
FGFR1 69[7][8]
PDGFRβ 65[7][8]

| FGFR3 | 108[7][8] | | |

Experimental Protocols

Accurate assessment of a compound's cross-reactivity is contingent on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to generate the data presented in this guide.

1. KINOMEscan® Kinase Profiling

The KINOMEscan® platform employs an active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Methodology:

    • Kinases are tagged with a unique DNA identifier.

    • An immobilized, broadly active kinase inhibitor is used as the stationary phase.

    • The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).

    • After incubation, unbound kinase and test compound are washed away.

    • The amount of DNA-tagged kinase bound to the immobilized ligand is quantified using qPCR.

    • The results are reported as "% of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction between the test compound and the kinase.

2. Radiometric Filter Binding Kinase Assay

This is a traditional and widely used method for measuring kinase activity and inhibition.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP or [γ-³²P]ATP) to a specific peptide or protein substrate by the kinase.

  • Methodology:

    • A reaction mixture is prepared containing the kinase, its specific substrate, ATP (including a radiolabeled ATP tracer), and a buffer containing necessary cofactors (e.g., Mg²⁺).

    • The test compound, at various concentrations, is added to the reaction mixture.

    • The kinase reaction is initiated by the addition of the ATP mixture and incubated at a controlled temperature (e.g., 30°C) for a specific time.

    • The reaction is stopped, typically by adding a solution that denatures the kinase (e.g., phosphoric acid).

    • The reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.

    • The filter is washed to remove unincorporated radiolabeled ATP.

    • The amount of radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, is measured using a scintillation counter.

    • The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

3. Tango™ β-Arrestin Recruitment GPCR Assay

This cell-based assay is used to assess the potential of a compound to interact with G-protein coupled receptors (GPCRs), a common class of off-targets for many small molecules.

  • Principle: The Tango™ assay measures the recruitment of β-arrestin to an activated GPCR. The GPCR is fused to a transcription factor, and β-arrestin is fused to a protease. When the GPCR is activated by a ligand, β-arrestin is recruited, bringing the protease into proximity with the transcription factor, which is then cleaved. The cleaved transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase).

  • Methodology:

    • A cell line stably expressing the GPCR-transcription factor fusion protein and the β-arrestin-protease fusion protein is used.

    • Cells are plated in a microtiter plate and incubated.

    • The test compound is added to the cells at various concentrations.

    • The cells are incubated for a period to allow for GPCR activation, β-arrestin recruitment, and reporter gene expression.

    • A substrate for the reporter enzyme (e.g., a FRET-based substrate for β-lactamase) is added to the cells.

    • The signal from the reporter enzyme activity is measured using a plate reader.

    • An increase in signal indicates that the test compound is an agonist for the GPCR, while the ability of the compound to block the signal induced by a known agonist indicates antagonist activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by the representative inhibitors and a general workflow for kinase inhibitor profiling.

experimental_workflow cluster_screening Screening & Profiling cluster_characterization Hit Characterization cluster_optimization Lead Optimization compound_library Compound Library primary_screen Primary Screen (e.g., at 10 µM) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response (IC50 Determination) hit_identification->dose_response selectivity_panel Selectivity Panel (e.g., KINOMEscan®) dose_response->selectivity_panel cell_based_assays Cell-Based Assays selectivity_panel->cell_based_assays sar_studies SAR Studies cell_based_assays->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox in_vivo_studies In Vivo Efficacy adme_tox->in_vivo_studies

Figure 1: Experimental Workflow for Kinase Inhibitor Profiling.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh Destruction_Complex GSK3β Axin APC CK1 Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes PF670462 PF-670462 PF670462->Destruction_Complex inhibits CK1δ/ε

Figure 2: Simplified Wnt/β-catenin Signaling Pathway and Inhibition by PF-670462.

pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Downstream Cell Survival, Growth, Proliferation Akt->Downstream mTOR->Downstream Idelalisib Idelalisib Idelalisib->PI3K inhibits PI3Kδ

Figure 3: Simplified PI3K/Akt Signaling Pathway and Inhibition by Idelalisib.

vegfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates Ras Ras VEGFR2->Ras activates PI3K PI3K VEGFR2->PI3K activates Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Expression ERK->Transcription Akt->Transcription Angiogenesis Angiogenesis, Cell Proliferation, Survival Transcription->Angiogenesis Nintedanib Nintedanib Nintedanib->VEGFR2 inhibits

Figure 4: Simplified VEGFR-2 Signaling Pathway and Inhibition by Nintedanib.

Conclusion

The benzimidazole scaffold is a remarkably versatile platform for the development of potent and effective kinase inhibitors. However, as demonstrated by the comparative analysis of PF-670462, Idelalisib, and Nintedanib, the selectivity profile of benzimidazole derivatives can vary dramatically. This highlights the critical need for comprehensive cross-reactivity profiling as an integral component of the preclinical development of any new compound based on this scaffold. By employing a suite of robust in vitro and cell-based assays, researchers can gain a thorough understanding of a compound's on- and off-target activities, which is essential for predicting its therapeutic potential and potential liabilities. The data and methodologies presented in this guide serve as a valuable resource for scientists and drug developers working to harness the full therapeutic potential of benzimidazole-based compounds while minimizing the risks associated with off-target effects.

References

Comparative Statistical Analysis of 2-Isobutyl-1H-benzimidazole and Its Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological performance of 2-Isobutyl-1H-benzimidazole and its alternatives, supported by experimental data and mechanistic insights.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The therapeutic potential of these compounds is largely influenced by the nature of substituents on the benzimidazole core.[3] This guide provides a comparative statistical analysis of the biological data for this compound and structurally related alternatives, offering a valuable resource for researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for this compound, this guide leverages data from closely related 2-alkyl and other 2-substituted benzimidazole analogs to provide a comprehensive comparative framework.

Anticancer Activity: A Comparative Analysis

The anticancer potential of benzimidazole derivatives has been extensively studied against various cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Comparative in vitro Anticancer Efficacy (IC50 in µM) of Representative Benzimidazole Derivatives

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
2-methyl-1H-benzimidazole General Cytotoxicity (Brine Shrimp)0.42 µg/ml (LC50)
BA586 (a novel benzimidazole) HCC1937 (Breast)42[5]
1,2-disubstituted benzimidazole (2a) A549 (Lung)111.70 ± 6.22[6]
DLD-1 (Colon)185.30 ± 5.87[6]
1,2-disubstituted benzimidazole (2b) A549 (Lung)176.80 ± 4.66[6]
2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate derivative (6a) HCT-116 (Colon)29.5 + 4.53[7]
HeLa (Cervical)57.1 + 6.7[7]
2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate derivative (6c) HeLa (Cervical)33.8 + 3.54[7]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide (6c, 6h-j) HCT-116, HepG2, MCF-77.82 - 21.48[8]

Antimicrobial Activity: A Comparative Analysis

Benzimidazole derivatives have also shown significant promise as antimicrobial agents. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

A study on the antifungal properties of a structurally similar compound, (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole, revealed high activity against various pathogenic yeasts, including fluconazole-resistant species like Candida glabrata and Candida krusei.[9] This suggests that 2-isobutyl substituted benzimidazoles could be a promising scaffold for developing new antifungal agents.

Table 2: Comparative in vitro Antimicrobial Efficacy (MIC in µg/mL) of Representative Benzimidazole Derivatives

Compound/AlternativeMicroorganismMIC (µg/mL)Reference
2-methyl-1H-benzimidazole Various bacteria7-8 mm zone of inhibition (weak activity)
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives (3ao, 3aq) Staphylococcus aureus (including MRSA)< 1[10]
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) Mycobacterium smegmatis3.9[10]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) Candida albicans3.9[10]
1-Nonyl-1H-benzo[d]imidazole Various Candida species0.5 - 256[11]
1-Decyl-1H-benzo[d]imidazole Various Candida species0.5 - 256[11]
Benzimidazole-oxadiazole compounds (4h, 4p) Candida albicans1.95[12]
2-(Aryl Oxy Methyl)-1H-Benzimidazoles General Anthelmintic ActivityActive (compared to Piperazine Citrate)[13]

Experimental Protocols

Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)

The cytotoxic and antiproliferative activity of benzimidazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of test compounds cell_seeding->compound_prep add_compound 4. Treat cells with compounds compound_prep->add_compound incubate 5. Incubate for 24-72 hours add_compound->incubate add_mtt 6. Add MTT solution incubate->add_mtt incubate_mtt 7. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 8. Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 9. Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_ic50 10. Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)

The antimicrobial activity of benzimidazole derivatives is often determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_analysis Result Analysis compound_dilution 1. Prepare serial dilutions of test compounds in 96-well plates inoculum_prep 2. Prepare standardized microbial inoculum compound_dilution->inoculum_prep inoculate 3. Inoculate wells with microbial suspension inoculum_prep->inoculate incubate 4. Incubate plates under appropriate conditions inoculate->incubate visual_inspection 5. Visually inspect for microbial growth incubate->visual_inspection determine_mic 6. Determine the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives exert their biological effects through various mechanisms of action, often by targeting key cellular pathways.

Inhibition of Tubulin Polymerization: A significant number of benzimidazole derivatives have been identified as inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14]

Topoisomerase Inhibition: Some benzimidazole derivatives can function as topoisomerase inhibitors.[8] They can intercalate with DNA and inhibit the activity of topoisomerase I or II, enzymes crucial for DNA replication and repair, ultimately leading to cell death.

Induction of Apoptosis: Benzimidazole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and activation of caspases.[4] Some derivatives have also been shown to induce apoptosis via the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[9]

Ergosterol Biosynthesis Inhibition: In fungi, certain benzimidazole derivatives, such as the 2-isobutyl analog, have been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[9] This mechanism is distinct from that of many other benzimidazole antifungals that target tubulin.

Signaling Pathway of Apoptosis Induction by Benzimidazole Derivatives

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic_details Intrinsic Pathway Details cluster_extrinsic_details Extrinsic Pathway Details cluster_execution Execution Phase Benzimidazole Benzimidazole Derivative Intrinsic Intrinsic Pathway (Mitochondrial) Benzimidazole->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Benzimidazole->Extrinsic Bax ↑ Bax Intrinsic->Bax Bcl2 ↓ Bcl-2 Intrinsic->Bcl2 DeathR Death Receptor Upregulation Extrinsic->DeathR Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized signaling pathway for apoptosis induction.

Conclusion

While direct statistical data for the biological activity of this compound is limited in the current literature, the extensive research on its structural analogs provides a strong foundation for predicting its potential as a bioactive compound. The available data on 2-alkyl and other 2-substituted benzimidazoles demonstrate significant anticancer and antimicrobial activities, mediated through diverse mechanisms such as tubulin polymerization inhibition, topoisomerase inhibition, and induction of apoptosis. The structural similarity of this compound to compounds with known antifungal activity via ergosterol biosynthesis inhibition suggests a promising avenue for further investigation. This comparative guide highlights the therapeutic potential of the benzimidazole scaffold and underscores the need for further experimental studies to elucidate the specific biological profile of this compound. Such research will be instrumental in its potential development as a novel therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Isobutyl-1H-benzimidazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 2-Isobutyl-1H-benzimidazole.

Immediate Safety and Hazard Information

Based on data from analogous benzimidazole compounds, this compound may present the following hazards:

  • Skin Irritation: May cause skin irritation.[2][3][4]

  • Eye Irritation: May cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

  • Acute Toxicity: May be harmful if swallowed.[3]

Appropriate personal protective equipment (PPE) should always be worn when handling this compound. This includes chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.

Step 1: Waste Identification and Classification Unused or waste this compound should be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[6]

Step 2: Waste Segregation and Collection

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.[6] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound". Include the approximate concentration and the date of accumulation.[6]

  • No Mixing: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 3: Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1][2][4][6]

Step 4: Spill and Contamination Cleanup

  • In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid dust formation and place it into the designated hazardous waste container.[2][4]

  • Clean the affected area thoroughly. All materials used for cleanup (e.g., absorbent pads, wipes) should also be disposed of as hazardous waste.

Step 5: Disposal of Empty Containers

  • Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.

  • To decontaminate, rinse the container thoroughly with a suitable solvent. The first rinseate is considered hazardous waste and must be collected in the designated hazardous waste container.[6] For highly toxic compounds, the first three rinses must be collected as hazardous waste.[6]

  • After thorough rinsing, the container may be disposed of as non-hazardous waste, but it is best practice to puncture or otherwise mark the container to prevent reuse. Always confirm your institution's specific policies on empty container disposal.

Step 6: Final Disposal Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3][4] All waste must be handled in accordance with local, state, and federal regulations.[1]

Summary of Disposal Procedures

Procedure Guideline Key Considerations
Waste Classification Hazardous Chemical WasteDo not dispose of in regular trash or down the drain.
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coatEnsure adequate protection against skin, eye, and respiratory exposure.
Waste Container Dedicated, compatible, sealable, and clearly labeledLabel with "Hazardous Waste" and the full chemical name.
Waste Segregation Do not mix with other waste streamsPrevents unwanted chemical reactions.
Storage Secure, well-ventilated area, away from incompatiblesFollow institutional storage guidelines for hazardous waste.
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous wasteConfirm institutional policy for disposal of decontaminated containers.
Final Disposal Through institutional EHS or a licensed contractorEnsure compliance with all regulatory requirements.

Disposal Decision Workflow

Disposal Workflow for this compound start Have waste this compound? ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe classify Classify as Hazardous Waste ppe->classify container Use a designated, labeled, and sealed hazardous waste container classify->container segregate Segregate from other waste streams container->segregate storage Store in a secure and well-ventilated area segregate->storage disposal Arrange for pickup by EHS or licensed contractor storage->disposal end Disposal Complete disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.